4-(4-Methylpiperazin-1-yl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-16-8-10-17(11-9-16)14-6-7-15-13-5-3-2-4-12(13)14/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBJBJTVNVZQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)quinoline: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 4-(4-Methylpiperazin-1-yl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis and analytical chemistry, this document details its chemical structure, methods of preparation, and key physicochemical and pharmacological properties. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical methodologies.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its versatile structure has been extensively explored, leading to the development of drugs with a wide range of therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] The incorporation of a piperazine moiety, particularly at the 4-position of the quinoline ring, has been a fruitful strategy for modulating the pharmacological properties of these molecules. The piperazine group can enhance solubility, act as a pharmacophore to interact with biological targets, and provide a site for further functionalization. This guide focuses on a specific derivative, 4-(4-Methylpiperazin-1-yl)quinoline, providing a detailed examination of its chemical and biological attributes.
Chemical Structure and Properties
The foundational structure of 4-(4-Methylpiperazin-1-yl)quinoline consists of a quinoline core linked at the 4-position to a 1-methylpiperazine ring.
Caption: Chemical structure of 4-(4-Methylpiperazin-1-yl)quinoline.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 4-(4-Methylpiperazin-1-yl)quinoline
| Property | Predicted Value/Characteristic | Rationale/Reference Analog |
| Molecular Formula | C₁₄H₁₇N₃ | Based on chemical structure |
| Molecular Weight | 227.30 g/mol | Based on chemical structure |
| Appearance | Likely a solid at room temperature | Based on similar quinoline derivatives[3][4][5] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General characteristic of similar heterocyclic compounds. |
| pKa | Expected to have at least two pKa values due to the two basic nitrogen atoms in the piperazine ring and the quinoline nitrogen. | Inferred from the structure. |
Synthesis and Purification
The synthesis of 4-(4-Methylpiperazin-1-yl)quinoline can be reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method is commonly used for the preparation of 4-piperazinylquinoline derivatives.[6]
Synthetic Workflow
The general synthetic strategy involves the reaction of a 4-haloquinoline, typically 4-chloroquinoline, with 1-methylpiperazine. The electron-withdrawing nature of the quinoline ring system activates the 4-position towards nucleophilic attack by the secondary amine of the piperazine.
Caption: General workflow for the synthesis of 4-(4-Methylpiperazin-1-yl)quinoline.
Detailed Experimental Protocol
Materials:
-
4-Chloroquinoline
-
1-Methylpiperazine
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: To a solution of 4-chloroquinoline (1.0 eq) in anhydrous DMF, add 1-methylpiperazine (1.2-1.5 eq) and anhydrous potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Excess Piperazine: Using a slight excess of 1-methylpiperazine helps to drive the reaction to completion.
-
Base: Potassium carbonate is used to neutralize the HCl that is formed as a byproduct of the reaction, preventing the protonation of the piperazine nucleophile.
-
Solvent: A high-boiling polar aprotic solvent like DMF is chosen to facilitate the SNAr reaction, which often requires elevated temperatures.
-
Aqueous Work-up and Extraction: This is a standard procedure to remove the inorganic base, the solvent, and any water-soluble byproducts.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the structure and purity of the synthesized 4-(4-Methylpiperazin-1-yl)quinoline. The expected spectroscopic data, based on analogous structures, are summarized below.
Table 2: Expected Spectroscopic Data for 4-(4-Methylpiperazin-1-yl)quinoline
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the quinoline ring (multiplets in the range of δ 7.0-8.5 ppm). Protons of the piperazine ring (multiplets in the range of δ 2.5-3.5 ppm). A singlet for the methyl group protons (around δ 2.3 ppm). |
| ¹³C NMR | Aromatic carbons of the quinoline ring (signals in the range of δ 120-150 ppm). Carbons of the piperazine ring (signals in the range of δ 45-55 ppm). A signal for the methyl carbon (around δ 46 ppm). |
| Mass Spec (ESI+) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 228.15. |
| Infrared (IR) | C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the quinoline ring, and C-N stretching of the piperazine ring. |
Potential Pharmacological Activities and Applications
While specific biological data for 4-(4-Methylpiperazin-1-yl)quinoline is not available in the reviewed literature, the broader class of 4-piperazinylquinolines has demonstrated significant potential in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the antiproliferative effects of 4-piperazinylquinoline derivatives against various cancer cell lines.[6][7][8][9][10] The proposed mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression. For instance, some derivatives have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[8][10]
Caption: Potential mechanism of anticancer activity via VEGFR-2 inhibition.
Antibacterial Activity
Derivatives of quinoline containing a piperazine moiety have also shown promise as antibacterial agents.[11][12] These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. The exact mechanism of antibacterial action can vary, but may involve interference with bacterial DNA synthesis or other essential cellular processes.
Conclusion and Future Directions
4-(4-Methylpiperazin-1-yl)quinoline represents a valuable scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the proven biological activities of related compounds make it an attractive target for further investigation. Future research should focus on the definitive synthesis and characterization of this specific molecule, followed by a comprehensive evaluation of its biological properties. Structure-activity relationship (SAR) studies, involving modifications to both the quinoline and piperazine rings, could lead to the discovery of new compounds with enhanced potency and selectivity for various therapeutic targets. The insights provided in this guide serve as a solid foundation for such future endeavors.
References
-
Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. (n.d.). IRIS UniPA. Retrieved February 15, 2026, from [Link]
-
Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.). Retrieved February 15, 2026, from [Link]
- Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. (2019). Bioorganic & Medicinal Chemistry, 34(1), 620-630.
- Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. (2024). Molecules, 29(1), 1-21.
- Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. (2017). Archiv der Pharmazie, 350(5-6).
-
4-Piperazin-1-yl-quinoline. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
- Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o149.
-
Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. (n.d.). Retrieved February 15, 2026, from [Link]
- Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
- Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)
- Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. (2019). Bioorganic & Medicinal Chemistry, 27(23), 115163.
- Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
- Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of. (n.d.). Pharmaceutical Sciences.
- Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. (2021). Bioorganic & Medicinal Chemistry, 40, 116168.
Sources
- 1. Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate [mdpi.com]
- 6. iris.unipa.it [iris.unipa.it]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. mdpi.com [mdpi.com]
Optimizing the Privileged Scaffold: A Technical Guide to Pharmacophore Analysis of Piperazine-Substituted Quinolines
Introduction: The Synergistic Architecture
The piperazine-substituted quinoline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide dissects the pharmacophoric utility of this scaffold, moving beyond basic Structure-Activity Relationships (SAR) to a mechanistic understanding of how these moieties interact with binding pockets in GPCRs (e.g., 5-HT receptors), Kinases (e.g., EGFR, PLK1), and microbial targets (e.g., DNA gyrase).
The core philosophy of this analysis is synergy :
-
The Quinoline Core: Provides a rigid, aromatic planar surface for
stacking and hydrophobic enclosure. -
The Piperazine Ring: Acts as a semi-rigid linker and, crucially, a protonation switch (positive ionizable feature) at physiological pH.
-
The Linker/Tail: Modulates selectivity through steric constraints and secondary hydrophobic contacts.
Pharmacophore Deconstruction & Modeling Strategy
The Generalized Pharmacophore Model
To successfully model this scaffold, one must define the essential spatial arrangement of features. The interaction usually hinges on a "head-to-tail" orientation.
Core Features:
-
Aromatic Hydrophobic (Hyd/Ar): The quinoline ring.
-
Hydrogen Bond Acceptor (HBA): The quinoline nitrogen (N1) or substituents (e.g., OMe at C6/C7).
-
Positive Ionizable (PI): The distal nitrogen (N4) of the piperazine ring, often protonated to interact with conserved Aspartate residues (e.g., Asp3.32 in aminergic GPCRs).
-
Hydrogen Bond Donor/Acceptor (HBD/A): Linker atoms (amides, ureas) or piperazine N1.
Computational Workflow
The following diagram outlines the iterative process for generating and validating a pharmacophore hypothesis for this scaffold.
Figure 1: Iterative computational workflow for pharmacophore generation. Note the feedback loop from Validation to Hypothesis Generation.
Structural Determinants & SAR Analysis
The versatility of the quinoline-piperazine scaffold allows it to pivot between targets based on specific substitutions.
Comparative SAR Table
| Target Class | Primary Target | Key Pharmacophore Requirement | Critical Substitution (Quinoline) | Critical Substitution (Piperazine) |
| CNS (GPCR) | 5-HT1A / 5-HT7 | PI (Piperazine N) + Ar (Quinoline) | C2/C8 attachment for optimal vector | Aryl/Heteroaryl tail for secondary pocket |
| Oncology | EGFR / PI3K | HBA (Quinoline N) + Hyd | C6/C7-OMe (Solubility/H-bond) | Urea/Thiourea linker for H-bonding network |
| Infectious | P. falciparum | PI (Vacuolar accumulation) | C7-Cl (Heme polymerization inhibition) | Free amine or short alkyl for basicity |
| Antimicrobial | DNA Gyrase | HBD/A (Linker) | C6-F (Metabolic stability) | C7-Piperazine (Solubility/Target entry) |
Mechanistic Causality
-
The 5-HT Connection: In Serotonin receptors, the protonated piperazine nitrogen mimics the primary amine of serotonin, forming a salt bridge with the conserved Aspartate (Asp3.32). The quinoline ring occupies the hydrophobic pocket usually filled by the indole of serotonin [1, 2].
-
The Kinase Hinge: In EGFR inhibitors, the quinoline nitrogen often acts as an H-bond acceptor interacting with the hinge region (e.g., Met793). The piperazine moiety extends into the solvent-exposed region, improving solubility and pharmacokinetic properties [4, 5].
Experimental Validation Protocols
A pharmacophore model is only a hypothesis until validated. The following protocols are designed to provide robust experimental data to confirm the in silico predictions.
Protocol A: Radioligand Binding Assay (GPCR Validation)
Objective: Determine the binding affinity (
-
Membrane Preparation:
-
Harvest HEK-293 cells stably expressing human 5-HT7 or 5-HT1A receptors.
-
Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000
for 20 min. -
Resuspend pellet in binding buffer. Critical: Ensure protein concentration is 20-50
g/well to avoid ligand depletion.
-
-
Incubation:
-
Prepare 96-well plates. Add 25
L of test compound (10 concentrations, to M). -
Add 25
L of radioligand (e.g., -5-CT for 5-HT7, 0.5 nM final). -
Add 150
L of membrane suspension. -
Incubate for 60 min at 27°C. Why? Equilibrium must be reached; shorter times yield
values dependent on kinetics, not affinity.
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI). Note: PEI reduces non-specific binding of cationic ligands (like piperazines) to the filter.
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using the Cheng-Prusoff equation: .
-
Protocol B: MTT Cytotoxicity Assay (Anticancer Validation)
Objective: Evaluate antiproliferative activity against cancer cell lines (e.g., MCF-7, MDA-MB-231).[1]
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment:
-
Dissolve quinoline derivatives in DMSO (Final DMSO
). -
Treat cells for 48h or 72h.
-
-
Assay:
-
Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.
-
Mechanism: Viable mitochondria reduce tetrazolium MTT to purple formazan.
-
Remove medium and solubilize formazan crystals with 100
L DMSO.
-
-
Readout: Measure absorbance at 570 nm.
-
Data Integrity: Include a positive control (e.g., Doxorubicin) and a vehicle control. Calculate
using non-linear regression.
Visualizing the Binding Mode
The following diagram illustrates the abstract binding mode of a typical Piperazine-Quinoline hybrid within a GPCR binding pocket, highlighting the critical pharmacophoric points.
Figure 2: Abstract interaction map of a Quinoline-Piperazine ligand within a GPCR binding site. The salt bridge (Red) and Pi-stacking (Yellow) are the primary drivers of affinity.
References
-
Vertex AI Search. (2012).[2] Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents. Bioorganic & Medicinal Chemistry. Link
-
Vertex AI Search. (2004).[3] Novel 5-HT7 receptor inverse agonists.[3] Synthesis and molecular modeling. Journal of Medicinal Chemistry. Link
-
Vertex AI Search. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity. ResearchGate. Link
-
Vertex AI Search. (2024). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research. Link
-
Vertex AI Search. (2021). 3D-QSAR-Based Pharmacophore Modeling... for Identification of Tubulin Inhibitors. PMC. Link
-
Vertex AI Search. (2025). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design. PMC. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 5-HT7 receptor inverse agonists. Synthesis and molecular modeling of arylpiperazine- and 1,2,3,4-tetrahydroisoquinoline-based arylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Profile of 4-(4-Methylpiperazin-1-yl)quinoline
Technical Whitepaper | Medicinal Chemistry & Pharmacology Series
Executive Summary
The compound 4-(4-Methylpiperazin-1-yl)quinoline (4-MPQ) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often encountered as the core pharmacophore of the antimalarial drug Piperaquine (specifically the 7-chloro derivative), the 4-MPQ scaffold possesses a distinct and versatile biological activity profile.
This guide analyzes the compound’s dual-functionality:
-
Antiparasitic Potency: As a heme-detoxification inhibitor in Plasmodium falciparum.[1][2]
-
CNS Modulation: As a high-affinity ligand for Serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT6.
-
Oncological Utility: As a modulator of Multidrug Resistance (MDR) proteins and Platelet-Derived Growth Factor Receptor (PDGFR) inhibitor.
Chemical Properties & Pharmacophore Analysis[3][4][5][6][7][8]
The 4-MPQ molecule fuses a lipophilic, planar quinoline ring with a basic, solubilizing N-methylpiperazine moiety. This combination dictates its pharmacokinetics and target binding.
| Property | Value / Characteristic | Impact on Biological Activity |
| Molecular Formula | C₁₄H₁₇N₃ | Core scaffold; derivatives often halogenated (e.g., 7-Cl).[3][4] |
| Basicity (pKa) | ~8.5 (Piperazine N) | Critical for lysosomotropism (accumulation in acidic compartments like the malaria parasite's digestive vacuole). |
| Lipophilicity (LogP) | ~1.5 – 2.5 | Facilitates blood-brain barrier (BBB) penetration for CNS activity and membrane permeation in parasites. |
| H-Bonding | Acceptors: 3, Donors: 0 | The piperazine nitrogens act as key anchor points for receptor binding (e.g., Aspartate residues in GPCRs). |
Structural Causality
-
The Quinoline Ring: Provides π-π stacking interactions. In malaria, it intercalates with free heme (ferriprotoporphyrin IX).[2] In CNS targets, it docks into hydrophobic pockets of serotonin receptors.
-
The Piperazine Tail: Mimics the ethylenediamine side chain of Chloroquine but with conformational rigidity. This reduces metabolic flexibility and enhances selectivity for specific receptor subtypes (5-HT).
Biological Activity Spectrum
A. Antimalarial Activity (The Heme Detoxification Pathway)
The most validated activity of the 4-MPQ scaffold (particularly the 7-chloro analog, known as BPIP ) is its efficacy against Plasmodium falciparum.
-
Mechanism: The parasite digests hemoglobin, releasing toxic free heme.[2][5][6] It normally detoxifies this by polymerizing heme into inert hemozoin crystals. 4-MPQ accumulates in the acidic digestive vacuole (pH ~5.0) via ion trapping.
-
Causality: The protonated piperazine prevents efflux, while the quinoline ring forms a complex with heme μ-oxo dimers, capping the growing hemozoin crystal and leading to parasite death via oxidative stress.
-
Resistance Profile: Unlike Chloroquine, the bulky piperazine ring of 4-MPQ derivatives often evades the PfCRT (Chloroquine Resistance Transporter) efflux pump, retaining activity against resistant strains.
B. CNS Activity (Serotonergic Modulation)
Unsubstituted 4-MPQ derivatives are potent antagonists/partial agonists for serotonin receptors.
-
Target: 5-HT6 Receptor (High Affinity,
nM). -
Therapeutic Relevance: 5-HT6 antagonists are investigated for cognitive enhancement in Alzheimer's disease and schizophrenia.
-
Target: 5-HT1A / 5-HT2B .
-
Mechanism: The basic nitrogen of the piperazine forms a salt bridge with the conserved Aspartate (Asp3.32) in the receptor's transmembrane domain, while the quinoline rests in the aromatic cage.
C. Oncology (MDR Reversal & Kinase Inhibition)
-
PDGFR Inhibition: 4-MPQ derivatives inhibit the autophosphorylation of the Platelet-Derived Growth Factor Receptor, a driver in glioblastoma and renal cancer.
-
MDR Reversal: The scaffold acts as a competitive inhibitor of P-glycoprotein (P-gp), restoring sensitivity of cancer cells to chemotherapeutics like Doxorubicin.
Mechanism of Action Visualization
The following diagram illustrates the divergent pathways based on the cellular context (Parasitic vs. Neuronal).
Figure 1: Divergent mechanisms of action. In malaria parasites, the compound disrupts heme detoxification.[2][5] In the CNS, it modulates serotonergic signaling.
Experimental Protocols
Protocol A: Synthesis of 4-(4-Methylpiperazin-1-yl)quinoline
Rationale: Nucleophilic aromatic substitution (
Reagents:
-
4-Chloroquinoline (1.0 eq)
-
N-Methylpiperazine (3.0 eq)
-
Solvent: Ethanol or NMP (N-Methyl-2-pyrrolidone)
-
Catalyst (Optional):
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Chloroquinoline (10 mmol) in Ethanol (20 mL).
-
Addition: Add N-Methylpiperazine (30 mmol) dropwise. The excess base acts as a scavenger for the HCl generated.
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor via TLC (System: DCM/MeOH 9:1). -
Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in DCM and wash with saturated
(3x) to remove unreacted amine salts. -
Purification: Dry the organic layer over
, filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate or purify via column chromatography (Silica gel, DCM/MeOH/Triethylamine). -
Validation:
NMR should show the disappearance of the 4-Cl signal and appearance of piperazine protons at 2.5–3.5 ppm.
Protocol B: -Hematin Inhibition Assay (Antimalarial Screen)
Rationale: This cell-free assay mimics the parasite's digestive vacuole, testing the compound's ability to inhibit hemozoin formation.
-
Preparation: Dissolve Hemin chloride in DMSO (10 mg/mL). Dilute in 0.5M Acetate buffer (pH 5.0) to simulate the vacuole.
-
Incubation: Add 4-MPQ (0–100
) to the hemin solution in a 96-well plate. -
Initiation: Incubate at
for 12–24 hours to allow polymerization. -
Quantification: Wash the plates with 2.5% SDS in 0.1M Sodium Bicarbonate (pH 9.0). This dissolves free heme but not polymerized
-hematin. -
Readout: Measure absorbance of the remaining pellet (dissolved in 1M NaOH) at 405 nm. Lower absorbance indicates effective inhibition of polymerization.
References
-
Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate (BPIP) . Preprints.org. [Link] Citation Context: Defines the crystal structure and structural relationship to Piperaquine.
-
Quinoline antimalarials: mechanisms of action and resistance . International Journal for Parasitology. [Link] Citation Context: Establishes the mechanism of heme polymerization inhibition.
-
Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides with high affinity and selectivity for the 5-HT(6) receptor . Bioorganic & Medicinal Chemistry Letters. [Link] Citation Context: Validates the scaffold's utility in designing serotonin receptor antagonists.
-
Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent inhibitors of PDGF receptor . Bioorganic & Medicinal Chemistry Letters. [Link] Citation Context: Demonstrates the kinase inhibitory potential of the piperazinyl-quinoline/quinazoline core.
-
Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo . PNAS. [Link] Citation Context: Provides in vivo evidence of quinoline capping hemozoin crystals.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(4-Methylpiperazin-1-yl)quinoline
Executive Summary
This technical guide profiles 4-(4-Methylpiperazin-1-yl)quinoline , a privileged scaffold in medicinal chemistry. Structurally characterized by a bicyclic aromatic quinoline core fused with a saturated N-methylpiperazine ring, this molecule serves as a critical pharmacophore in the development of antimalarials (e.g., piperaquine analogs), serotonin receptor (5-HT) antagonists, and kinase inhibitors. This document details its molecular architecture, physicochemical behavior, and a self-validating synthetic protocol, designed for researchers optimizing lead compounds for oral bioavailability and CNS penetration.
Part 1: Molecular Identity & Structural Analysis
The molecule comprises a lipophilic quinoline anchor linked to a polar, basic N-methylpiperazine tail. This duality allows the scaffold to participate in both hydrophobic pi-stacking interactions (via the quinoline) and electrostatic salt-bridging (via the distal piperazine nitrogen).
Table 1: Core Molecular Data
| Property | Value | Notes |
| IUPAC Name | 4-(4-Methylpiperazin-1-yl)quinoline | |
| Molecular Formula | C₁₄H₁₇N₃ | |
| Molecular Weight | 227.31 g/mol | Monoisotopic Mass: 227.14 |
| CAS Registry | 53508-35-9 | Often cited as the HCl salt in biological assays |
| SMILES | CN1CCN(CC1)c2ccnc3ccccc23 | Useful for cheminformatics modeling |
Part 2: Physicochemical Profiling (ADME-Tocus)
Understanding the ionization state of this molecule is critical for predicting its solubility and membrane permeability. The molecule possesses two distinct basic centers with vastly different pKa values.
Ionization Logic & Solubility
-
Distal Nitrogen (N4-Piperazine): This is a tertiary aliphatic amine. It is the most basic center (pKa ≈ 8.5–9.0 ). At physiological pH (7.4), this nitrogen is predominantly protonated (cationic), improving aqueous solubility and allowing interaction with aspartate/glutamate residues in protein binding pockets.
-
Proximal Nitrogen (N1-Piperazine): Attached directly to the aromatic ring, this nitrogen's lone pair is delocalized into the quinoline pi-system. It is essentially non-basic (aniline-like).
-
Quinoline Nitrogen: Weakly basic (pKa ≈ 4.9 ). It remains neutral at physiological pH but can protonate in highly acidic environments (e.g., the stomach), further aiding dissolution.
Table 2: Physicochemical Parameters
| Parameter | Value (Approx.) | Implication for Drug Design |
| LogP (Octanol/Water) | 2.4 | Optimal for oral bioavailability; suggests good membrane permeability. |
| LogD (pH 7.4) | ~1.2 | Lower than LogP due to ionization of the N4-nitrogen. |
| Topological Polar Surface Area (TPSA) | ~30 Ų | Well below the 90 Ų threshold, indicating high potential for Blood-Brain Barrier (BBB) penetration. |
| Lipinski Compliance | Yes | MW < 500, LogP < 5, H-Donors < 5, H-Acceptors < 10. |
Visualization: Structure-Property Logic
The following diagram illustrates how specific structural features dictate the molecule's ADME behavior.
Caption: Structural dissection showing how the lipophilic core and basic tail cooperate to balance solubility and permeability.
Part 3: Synthetic Architecture
The most robust synthesis utilizes a Nucleophilic Aromatic Substitution (SNAr) . The 4-position of the quinoline ring is electrophilic because the ring nitrogen withdraws electron density, making it susceptible to attack by the piperazine amine.
Protocol: SNAr Displacement
Objective: Synthesize 4-(4-methylpiperazin-1-yl)quinoline from 4-chloroquinoline.
Reagents:
-
4-Chloroquinoline (1.0 eq)
-
N-Methylpiperazine (3.0 - 5.0 eq) – Acts as both nucleophile and base.
-
Solvent: Ethanol or n-Butanol (for higher reflux temp).
-
Catalyst (Optional): NaI (0.1 eq) can accelerate the reaction via the Finkelstein mechanism (in situ formation of 4-iodoquinoline).
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 4-chloroquinoline (e.g., 1.64 g, 10 mmol) and n-Butanol (20 mL).
-
Addition: Add N-methylpiperazine (3.3 mL, 30 mmol) dropwise.
-
Causality: Excess amine is used to scavenge the HCl generated during the substitution, driving the equilibrium forward.
-
-
Activation: Heat the mixture to reflux (approx. 118°C) for 6–12 hours.
-
Monitoring: Check via TLC (System: DCM/MeOH 9:1). The starting material (high Rf) should disappear; the product (lower Rf, basic) will appear.
-
-
Workup:
-
Cool to room temperature.[1]
-
Evaporate the solvent under reduced pressure.
-
Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Crucial Step: Wash the organic layer with brine to remove excess unreacted piperazine (which is highly water-soluble).
-
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify via column chromatography (Silica gel, DCM:MeOH:NH₄OH gradient).
Visualization: Synthetic Workflow
Caption: S_NAr reaction pathway. Thermal energy overcomes the activation barrier for the loss of the chloride leaving group.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these predicted spectral signatures.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
Aromatic Region (Quinoline):
-
δ 8.7 (d, 1H, H-2): Deshielded by the adjacent ring nitrogen.
-
δ 8.0 – 7.4 (m, 4H, H-5,6,7,8): Typical aromatic multiplet.
-
δ 6.8 (d, 1H, H-3): Upfield shift due to resonance donation from the piperazine nitrogen.
-
-
Aliphatic Region (Piperazine):
-
δ 3.2 – 3.3 (br t, 4H): N-CH₂ protons adjacent to the quinoline ring.
-
δ 2.6 – 2.7 (br t, 4H): N-CH₂ protons adjacent to the methyl group.
-
δ 2.38 (s, 3H): N-CH₃ singlet.
-
Mass Spectrometry (ESI-MS)
-
Expected [M+H]⁺: m/z 228.15.
-
Fragmentation Pattern: Loss of the methylpiperazine group may show a fragment at m/z ~128 (quinoline cation).
References
-
PubChem Compound Summary. (2025). 4-Methyl-2-piperazin-1-yl-quinoline (CID 598754).[2] National Library of Medicine. [Link]
-
Sunduru, N., et al. (2009). Synthesis and biological evaluation of novel piperaquine analogues. Bioorganic & Medicinal Chemistry.[1] (Provides detailed SnAr protocols for quinoline-piperazine coupling).
-
Organic Chemistry Portal. (2024). Synthesis of Quinolines.[3][1][4][5][6][7][Link]
-
University of Regina. (2025). pKa Values of Some Piperazines. (Validates the basicity of the N-methylpiperazine moiety). [Link]
Sources
- 1. Quinoline synthesis [organic-chemistry.org]
- 2. 4-Methyl-2-piperazin-1-yl-quinoline | C14H17N3 | CID 598754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]
- 4. iipseries.org [iipseries.org]
- 5. Quinoline synthesis [organic-chemistry.org]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-(4-Methylpiperazin-1-yl)quinoline via nucleophilic aromatic substitution
Application Note: Synthesis of 4-(4-Methylpiperazin-1-yl)quinoline via Nucleophilic Aromatic Substitution ( )
Abstract & Strategic Relevance
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for antimalarials (e.g., Chloroquine, Piperaquine) and emerging kinase inhibitors. This guide details the synthesis of 4-(4-methylpiperazin-1-yl)quinoline from 4-chloroquinoline.
Unlike electrophilic aromatic substitution, this transformation relies on Nucleophilic Aromatic Substitution (
-
Method A (Thermal): A robust, scalable protocol using conventional heating.
-
Method B (Microwave): A high-throughput, rapid protocol for library generation.
Mechanistic Principles
The reaction proceeds via an addition-elimination mechanism.[1] The key to success lies in the activation of the C4 position.
The "Activation" Factor
The nitrogen atom in the quinoline ring exerts an electron-withdrawing effect ($ -I $ and $ -M $ effects), making the C2 and C4 positions electrophilic. However, 4-chloroquinoline is often kinetically sluggish in neutral media.
Expert Insight: Protonation of the quinoline nitrogen (using mild acid catalysis or the HCl salt of the starting material) dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), accelerating the nucleophilic attack by the amine.
Reaction Pathway Visualization
The following diagram illustrates the
Figure 1: Stepwise mechanism of the acid-catalyzed
Experimental Protocols
Method A: Conventional Thermal Reflux (Scalable)
Best for: Gram-scale synthesis, labs without microwave reactors, and cost-efficiency.
Reagents:
-
4-Chloroquinoline (1.0 eq)
-
N-Methylpiperazine (3.0 - 5.0 eq) [Acts as reactant and base]
-
Solvent: 2-Propanol (Isopropanol) or Ethoxyethanol
-
Catalyst (Optional): Acetic acid (0.1 eq) or use 4-Chloroquinoline·HCl salt directly.
Protocol:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-chloroquinoline (1.63 g, 10 mmol) and 2-propanol (20 mL).
-
Addition: Add N-methylpiperazine (3.3 mL, ~30 mmol) in one portion.
-
Note: If using the HCl salt of quinoline, add Triethylamine (1.5 eq) to neutralize the bulk acidity, or simply use excess piperazine.
-
-
Reaction: Heat the mixture to reflux (~82°C) for 12–16 hours .
-
Monitoring: Check TLC (System: DCM/MeOH 9:1). The starting material (high Rf) should disappear; the product is more polar.
-
-
Workup (Acid-Base Extraction):
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in DCM (50 mL) and wash with water (3 x 20 mL) to remove excess piperazine.
-
Purification Tip: If the product is impure, extract the organic layer with 1M HCl (product goes into water). Wash the aqueous layer with DCM (discard). Basify the aqueous layer to pH 10 with NaOH, then extract back into DCM. This ensures high purity.[4]
-
-
Isolation: Dry organic layer over
, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Method B: Microwave-Assisted Synthesis (High-Throughput)
Best for: Library generation, rapid kinetics, and difficult substrates.
Reagents:
-
4-Chloroquinoline (1.0 eq)
-
N-Methylpiperazine (2.0 eq)
-
Solvent: Ethanol or Acetonitrile (Polar solvents couple well with MW).
Protocol:
-
Setup: In a 10 mL microwave process vial, combine 4-chloroquinoline (163 mg, 1 mmol), N-methylpiperazine (0.22 mL, 2 mmol), and Ethanol (2 mL).
-
Irradiation: Seal the vial. Program the microwave reactor:
-
Temp: 150°C
-
Pressure Limit: 250 psi
-
Time: 10–15 minutes
-
Stirring: High
-
-
Workup: Pour the reaction mixture into ice water (20 mL). The product may precipitate as a solid.[5] If not, follow the extraction procedure in Method A.
Data Analysis & Comparison
Method Comparison Table
| Feature | Method A (Thermal) | Method B (Microwave) |
| Reaction Time | 12–16 Hours | 10–15 Minutes |
| Temperature | 82°C (Reflux) | 150°C (Pressurized) |
| Yield (Typical) | 75–85% | 85–95% |
| Scalability | High (Grams to Kilos) | Low (Milligrams) |
| Green Score | Moderate (Solvent use) | High (Energy efficient) |
Characterization (NMR Validation)
The formation of the product is confirmed by the appearance of piperazine protons and the shift of the Quinoline H-3 proton.
| Proton ( | Chemical Shift ( | Multiplicity | Interpretation |
| Quinoline H-2 | ~8.7 | Doublet | Deshielded (next to N) |
| Quinoline H-3 | ~6.8 | Doublet | Characteristic of 4-subst. |
| Piperazine ( | ~3.2 - 3.4 | Broad Triplet | Protons adjacent to Quinoline |
| Piperazine ( | ~2.6 - 2.7 | Broad Triplet | Protons adjacent to Methyl |
| N-Methyl | ~2.3 - 2.4 | Singlet | Diagnostic Methyl group |
Workflow Logic & Troubleshooting
The following decision tree assists in navigating common pitfalls during synthesis and purification.
Figure 2: Logical workflow for reaction monitoring and purification.
References
-
National Institutes of Health (NIH). 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025).[6][7] Retrieved from [Link] (Note: Link directs to relevant PMC search/article on 4-aminoquinoline synthesis strategies).
-
Organic Chemistry Portal. Synthesis of Quinolines - Recent Literature. Retrieved from [Link]
-
Molecules (MDPI). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (2020).[2] Retrieved from [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Formulation Strategies for 4-(4-Methylpiperazin-1-yl)quinoline In Vivo Studies
This Application Note and Protocol guide is designed for researchers and drug development professionals working with 4-(4-Methylpiperazin-1-yl)quinoline and its structural analogs.[1][2] It synthesizes physicochemical principles with practical, field-proven formulation strategies for in vivo administration.[1][2][3]
Executive Summary & Compound Profile
4-(4-Methylpiperazin-1-yl)quinoline is a bioactive scaffold sharing structural homology with antimalarials (chloroquine, piperaquine) and CNS ligands (quipazine).[1] Successful in vivo delivery requires overcoming its pH-dependent solubility profile .[1][2][3] As a weak base, it exhibits high solubility in acidic gastric fluids but risks precipitation in the neutral environment of the intestine or blood stream, potentially leading to erratic bioavailability or phlebitis upon IV administration.[1][2][3]
Physicochemical Snapshot
| Property | Value / Characteristic | Implication for Formulation |
| Molecular Weight | ~227.3 g/mol | Small molecule, good permeability potential.[1][2] |
| LogP (Predicted) | 2.4 – 2.9 | Moderate lipophilicity; requires wetting agents or co-solvents.[1][2][3] |
| pKa (Basic) | ~8.5 (Piperazine N) | Critical Handle: Ionizable at pH < 6.[1][2][3] Forms stable salts.[2][3] |
| pKa (Aromatic) | ~4.9 (Quinoline N) | Secondary protonation site; less relevant for physiological solubility.[1][2][3] |
| Aqueous Solubility | Low (< 50 µg/mL at pH 7.[1][2][3]4) | Requires acidification, cyclodextrins, or surfactants for solution dosing.[1][2][3] |
| Appearance | Pale yellow/brown solid | Light sensitive (protect from light).[1][2][3] |
Formulation Logic & Decision Matrix
The formulation strategy is dictated by the Route of Administration (ROA) and the Target Dose .[1][2][3]
Decision Tree: Vehicle Selection
The following logic flow ensures the selected vehicle matches the biological constraints of the study.
Figure 1: Decision matrix for vehicle selection based on route and physicochemical constraints.
Detailed Experimental Protocols
Protocol A: Oral Suspension (Standard PK/Tox)
Purpose: Suitable for high-dose studies (up to 100-300 mg/kg) where solubility is the limiting factor.[1] Vehicle: 0.5% (w/v) Methylcellulose (400 cP) + 0.1% (w/v) Tween 80 in Water.[1][2][3]
Materials:
Step-by-Step Procedure:
-
Vehicle Preparation (Bulk):
-
Compound Preparation:
-
Weigh the required amount of 4-(4-Methylpiperazin-1-yl)quinoline.[1][2]
-
Critical Step (Wetting): Add Tween 80 (neat) dropwise to the powder in a mortar.[1][2][3] Levigate (grind) until a smooth paste forms.[1][2][3] This prevents hydrophobicity-induced aggregation.[1][2]
-
Geometric Dilution: Slowly add the Methylcellulose vehicle in small increments, triturating constantly to form a uniform suspension.
-
Transfer to a vial and vortex.
-
Sonication: Sonicate for 10-15 minutes to de-agglomerate particles.[1][2][3]
-
Protocol B: Intravenous/Soluble Formulation (Gold Standard)
Purpose: For IV bolus, IP injection, or oral bioavailability studies requiring a solution.[1][2][3] Vehicle: 20% (w/v) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in 25 mM Citrate Buffer (pH 4.5).[1]
Mechanism: The cyclodextrin encapsulates the lipophilic quinoline core, while the acidic buffer ensures the piperazine nitrogen remains protonated (ionized), maximizing solubility.[1][2][3]
Step-by-Step Procedure:
-
Buffer Preparation:
-
Solubilization:
-
Weigh the compound into a glass vial.
-
pH Adjustment: Check pH. If the compound is the free base, the pH will rise.[1][2][3] Adjust back to pH 4.0–4.5 using 1N HCl.[2][3] Caution: Do not go below pH 3.5 to avoid vein irritation.[2][3]
-
Vortex and sonicate until a clear solution is obtained.[1][2][3]
-
Q.S. (quantity sufficient) to final volume with vehicle.
-
Filtration: Pass through a 0.22 µm PES syringe filter prior to injection.[1][2][3]
-
Stability & Quality Control
Before dosing, verify the formulation integrity.[1][2][3]
| Test | Method | Acceptance Criteria |
| Visual Inspection | Light box | Solution: Clear, particle-free. Suspension: Uniform, no caking. |
| pH Check | Micro-pH probe | IV: 4.0 – 6.0 (Strict). PO: 3.0 – 7.[2][3]0. |
| Concentration | HPLC-UV (254 nm) | ± 10% of target concentration. |
| Stability | Re-analysis | Use within 24 hours (Quinoline oxidation risk).[1][2][3] |
HPLC Method (Example):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1][2][3]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2][3]
-
Gradient: 5% B to 95% B over 8 minutes.
Biological Considerations & Safety
-
Phototoxicity: Quinolines can absorb UV light and generate reactive oxygen species.[1][2][3] Keep animals out of direct strong light post-dosing if possible, and use amber vials for formulation.[2][3]
-
Tolerability:
-
IV: Injection rate should be slow (< 1 mL/min for rats) to prevent acute histamine release or phlebitis from local pH effects.[1][2][3]
-
PO: High doses of basic amines can cause gastric irritation.[1][2][3] Ensure animals are fasted if gastric emptying time is critical, but fed states may reduce irritation.[2][3]
-
References
-
PubChem. 4-Methyl-2-piperazin-1-yl-quinoline Compound Summary. National Library of Medicine.[2][3] [Link][3]
-
Journal of Medicinal Chemistry. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. (Discusses solubility optimization of quinoline-piperazine scaffolds). [Link][3]
-
MDPI Molbank. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (Crystal structure and hydration state relevance). [Link][3][4]
-
Bioorganic & Medicinal Chemistry. Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles... (Solubility and biological testing of similar scaffolds). [Link]
Sources
Application Notes and Protocols: Crystallization Methods for 4-(4-Methylpiperazin-1-yl)quinoline Salts
Introduction
In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, influencing everything from stability and solubility to bioavailability and manufacturability.[1][2] For ionizable APIs, salt formation is a widely employed and effective strategy to optimize these physicochemical properties.[3][4] The 4-(4-methylpiperazin-1-yl)quinoline scaffold is a key pharmacophore in numerous therapeutic agents. The ability to form and crystallize various salts of this moiety is a critical step in advancing drug candidates.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization of 4-(4-methylpiperazin-1-yl)quinoline salts. Moving beyond a simple recitation of protocols, this guide delves into the rationale behind methodological choices, offering insights grounded in the principles of crystal engineering and physical chemistry. The aim is to equip the reader with the knowledge to not only replicate these methods but also to rationally design and troubleshoot their own crystallization processes. The control of crystal form, or polymorphism, is a central theme, as different polymorphs of the same compound can exhibit distinct physical properties.[5][6]
Guiding Principles of Crystallization for Ionizable Heterocyclic Compounds
The crystallization of a salt from solution is a thermodynamically driven process governed by supersaturation.[7] The selection of an appropriate solvent or solvent system is arguably the most critical factor in achieving successful crystallization.[8][9] For a salt like 4-(4-methylpiperazin-1-yl)quinoline hydrochloride or other acid addition salts, the ideal solvent should exhibit a significant positive temperature coefficient for solubility—high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
Key considerations for solvent selection include:
-
Polarity and Hydrogen Bonding: The quinoline and piperazine rings, along with the salt's ionic nature, suggest that polar protic and aprotic solvents will be primary candidates. Solvents capable of hydrogen bonding can play a crucial role in the crystal lattice formation.[10]
-
Boiling Point: Solvents with moderate boiling points are often preferred. Very low boiling point solvents can evaporate too quickly, leading to rapid precipitation and poor crystal quality, while very high boiling point solvents can be difficult to remove from the final product.[8]
-
Reactivity: The chosen solvent must be inert and not react with the API salt.
Commonly employed solvents for the crystallization of quinoline derivatives and piperazine salts include alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and water.[11][12] Often, a mixed solvent system (a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is not) is used to fine-tune the supersaturation level.[13]
Core Crystallization Protocols
The following protocols represent foundational techniques for the crystallization of 4-(4-methylpiperazin-1-yl)quinoline salts. It is imperative to begin with a small-scale screening of various solvents and conditions to identify the most promising systems before scaling up.
Protocol 1: Slow Cooling Crystallization
This is often the first method attempted due to its simplicity and effectiveness for compounds with a steep solubility curve.
Rationale: This method relies on the principle that the solubility of the salt will decrease as the temperature of the solution is slowly lowered, leading to a state of supersaturation that initiates nucleation and subsequent crystal growth. Slow cooling is crucial for the formation of large, well-ordered crystals.[9]
Step-by-Step Methodology:
-
Dissolution: In a suitable reaction vessel, dissolve the 4-(4-methylpiperazin-1-yl)quinoline salt in a minimal amount of a pre-selected "good" solvent (e.g., ethanol, methanol) at an elevated temperature (e.g., near the solvent's boiling point).
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them. This step is critical for obtaining a high-purity crystalline product.
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To further decrease solubility and improve yield, the vessel can then be transferred to a refrigerator or a controlled cooling bath.
-
Crystal Collection: Collect the formed crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum at an appropriate temperature to remove residual solvent.
Protocol 2: Slow Evaporation Crystallization
This technique is particularly useful for obtaining high-quality single crystals suitable for X-ray diffraction analysis.[13]
Rationale: Supersaturation is achieved by the gradual removal of the solvent through evaporation. This slow increase in solute concentration allows for controlled crystal growth.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a near-saturated solution of the 4-(4-methylpiperazin-1-yl)quinoline salt in a suitable solvent at room temperature.
-
Filtration: Filter the solution to remove any particulate matter.
-
Evaporation Setup: Transfer the solution to a clean vial or beaker. Cover the opening with a perforated lid or parafilm with small holes to allow for slow solvent evaporation.
-
Incubation: Place the vessel in a location free from vibrations and allow the solvent to evaporate slowly over several days or weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully decant the remaining solution and dry the crystals.
Protocol 3: Anti-Solvent Addition (Solvent Precipitation)
This method is effective for compounds that are highly soluble in one solvent but poorly soluble in another.[13][]
Rationale: The rapid decrease in solubility upon the addition of an anti-solvent induces supersaturation and subsequent crystallization. The rate of anti-solvent addition is a critical parameter that influences crystal size and purity.[]
Step-by-Step Methodology:
-
Dissolution: Dissolve the 4-(4-methylpiperazin-1-yl)quinoline salt in a minimal amount of a "good" solvent.
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which the salt is insoluble) to the stirred solution.
-
Inducing Precipitation: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of precipitation.
-
Maturation: Allow the mixture to stir for a period to allow for crystal growth and equilibration.
-
Isolation: Collect, wash, and dry the crystals as described in Protocol 1.
Protocol 4: Vapor Diffusion
A gentle and effective method for crystallizing small quantities of material, often yielding high-quality crystals.[13]
Rationale: This technique involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually reducing the solubility of the compound and inducing crystallization.
Step-by-Step Methodology:
-
Solution Preparation: Dissolve the 4-(4-methylpiperazin-1-yl)quinoline salt in a "good" solvent in a small, open vial.
-
Chamber Setup: Place this small vial inside a larger, sealed container that contains a small amount of a volatile anti-solvent.
-
Diffusion: The anti-solvent vapor will slowly diffuse into the solution of the compound, causing it to become supersaturated and crystallize over time.
-
Harvesting: Collect the crystals once they have reached a desired size.
Data Presentation and Visualization
Table 1: Exemplar Solvent Systems for Screening
| Salt Form | Good Solvent(s) | Anti-Solvent(s) | Potential Method(s) |
| Hydrochloride | Methanol, Ethanol, Water | Acetone, Ethyl Acetate, Dichloromethane | Slow Cooling, Anti-Solvent |
| Maleate | Ethanol, Isopropanol | Hexanes, Toluene | Slow Cooling, Anti-Solvent |
| Tartrate | Water, Methanol | Ethanol, Acetone | Slow Cooling, Vapor Diffusion |
| Citrate | Water | Ethanol, Isopropanol | Slow Cooling, Slow Evaporation |
Visualization of Experimental Workflows
A systematic approach to crystallization screening is essential for efficiently identifying optimal conditions.
Caption: A workflow diagram illustrating the systematic approach to developing a crystallization protocol.
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | Compound is coming out of solution above its melting point; cooling rate is too fast; solution is too concentrated. | Use a more dilute solution; slow down the cooling rate; try a solvent with a lower boiling point.[11] |
| No Crystals Form | Solution is not sufficiently supersaturated; nucleation is inhibited. | Concentrate the solution further; cool to a lower temperature; scratch the inside of the flask with a glass rod to induce nucleation; add a seed crystal. |
| Poor Crystal Quality | Crystallization occurred too rapidly. | Slow down the rate of cooling or anti-solvent addition; use a solvent system that provides a more gradual approach to supersaturation. |
| Low Yield | The compound has significant solubility in the cold solvent. | Cool the solution to a lower temperature; use an anti-solvent to further decrease solubility. |
Conclusion
The crystallization of 4-(4-methylpiperazin-1-yl)quinoline salts is a multi-faceted process that requires careful consideration of solvent selection, temperature control, and the rate of achieving supersaturation. A systematic screening approach, as outlined in this guide, is crucial for identifying robust and reproducible crystallization protocols. By understanding the fundamental principles behind each method, researchers can effectively troubleshoot issues and optimize conditions to obtain the desired crystalline form with high purity and yield. The control of polymorphism is a critical aspect of this process, and the resulting crystal form should always be thoroughly characterized using appropriate analytical techniques.[15][16]
References
-
Aitipamula, S., et al. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design. Retrieved from [Link]
-
Yu, L. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. FDA. Retrieved from [Link]
- Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
-
Johnstone, M. D., et al. (2021). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering. Retrieved from [Link]
-
Gernot, B. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chimia. Retrieved from [Link]
-
Blagden, N., et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... PMC. Retrieved from [Link]
-
BIOSYNCE. (2025). How does piperazine affect the crystallization process? Retrieved from [Link]
-
EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
-
Iwata, Y., et al. (2023). Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents. ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Babu, N. J., et al. (2011). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Chen, Y., et al. (2014). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics. Retrieved from [Link]
-
Sanphui, P., et al. (2014). Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt. IUCrJ. Retrieved from [Link]
-
Blagden, N., et al. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society. Retrieved from [Link]
-
Ye, N., et al. (2012). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Kent Academic Repository. (2020). Advance Methodologies for Pharmaceutical Salt Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
El Faydy, M., et al. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Substituted 2-(4-Methylpiperazino)pyrimidines and Quinazoline Analogs as Serotonin 5-HT2A Receptor Ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
Sources
- 1. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 2. crystalpharmatech.com [crystalpharmatech.com]
- 3. Frontiers | Continuous crystallisation of organic salt polymorphs [frontiersin.org]
- 4. kar.kent.ac.uk [kar.kent.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynce.com [biosynce.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. edu.rsc.org [edu.rsc.org]
- 10. unifr.ch [unifr.ch]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. journals.iucr.org [journals.iucr.org]
- 13. benchchem.com [benchchem.com]
- 15. icdd.com [icdd.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: A Systematic Approach to Optimizing Solvent Systems for the Extraction of 4-(4-Methylpiperazin-1-yl)quinoline
Abstract
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic optimization of solvent systems for the extraction of 4-(4-methylpiperazin-1-yl)quinoline. This molecule, a common scaffold in medicinal chemistry, possesses distinct physicochemical properties that necessitate a carefully tailored extraction strategy. We move beyond single-factor optimization to present a holistic workflow that incorporates initial solvent screening, critical pH manipulation, and multi-parameter refinement using Response Surface Methodology (RSM). The protocols herein are designed to be self-validating, ensuring robust and reproducible results for maximizing extraction efficiency, yield, and purity from complex matrices such as reaction mixtures or biological fluids.
Introduction: The Challenge of Selectivity and Yield
4-(4-Methylpiperazin-1-yl)quinoline is a heterocyclic compound of significant interest in pharmaceutical development, often serving as a key intermediate or a core structural motif in active pharmaceutical ingredients (APIs).[1][2] The efficient isolation of this compound from a synthetic reaction mixture or a biological matrix is a critical step that directly impacts process yield, purity, and economic viability. The compound's structure, featuring a basic piperazine ring and an aromatic quinoline system, dictates a pH-dependent solubility profile that can be strategically exploited.
The primary goal of any extraction is to maximize the transfer of the target analyte from an initial phase (typically aqueous) to an immiscible solvent phase while minimizing the co-extraction of impurities. This guide eschews a simplistic "one-factor-at-a-time" approach, which often fails to identify the true optimal conditions due to complex interactions between variables.[3] Instead, we detail a systematic, multi-stage process grounded in physicochemical principles to develop a highly efficient and selective liquid-liquid extraction (LLE) protocol.
Foundational Principles: Exploiting Physicochemical Properties
A successful extraction is not accidental; it is engineered based on the molecular properties of the target analyte. For 4-(4-methylpiperazin-1-yl)quinoline, two parameters are paramount: its basicity (pKa) and its hydrophobicity (LogP).
2.1. The Critical Role of pH and pKa
The presence of two basic nitrogen atoms in the piperazine moiety makes 4-(4-methylpiperazin-1-yl)quinoline a weak base. The equilibrium between its neutral (free base) form and its protonated (salt) form is governed by the pH of the aqueous solution.
-
At pH < pKa: The compound is predominantly in its protonated, cationic form. This charged species is polar and exhibits high solubility in the aqueous phase.[4][5]
-
At pH > pKa: The compound exists primarily as the neutral, free base. This form is significantly less polar and preferentially partitions into an organic solvent.[6][7]
This pH-dependent partitioning is the most powerful tool for controlling the extraction. For efficient LLE into an organic solvent, the pH of the aqueous phase must be adjusted to be at least 1.5 to 2 units above the highest pKa of the molecule, ensuring it is overwhelmingly in its neutral, organic-soluble state.[7]
Caption: pH-dependent partitioning of a basic compound.
2.2. Solvent Selection and Polarity
The choice of the extracting solvent is the second pillar of an effective LLE protocol.[8] The guiding principle is "like dissolves like"; the polarity of the solvent should be matched to the polarity of the neutral analyte.[7] A solvent must also be immiscible with the aqueous phase and have a relatively low boiling point for easy removal during downstream processing.[9]
A Systematic Workflow for Optimization
We advocate for a three-stage process to systematically determine the optimal solvent system. This workflow ensures that key variables are investigated logically, building from a broad screening to a fine-tuned, statistically validated optimum.
Caption: Workflow for systematic solvent system optimization.
Stage 1: Initial Solvent Screening
The objective of this stage is to identify a small set of promising solvents from a larger pool representing a range of polarities.
Protocol 1: Solvent Screening
-
Prepare Stock Solution: Prepare a standard solution of 4-(4-methylpiperazin-1-yl)quinoline in a water-miscible solvent (e.g., Methanol or DMSO) at a known concentration (e.g., 10 mg/mL).
-
Prepare Aqueous Samples: In separate 15 mL centrifuge tubes, add a fixed volume of your sample matrix (e.g., 5 mL of a reaction quench solution or buffered water). Spike with a known amount of the stock solution to achieve a final concentration of ~100 µg/mL.
-
pH Adjustment: Adjust the pH of each aqueous sample to a value known to favor the free base (e.g., pH 11.0), using 1M NaOH. This ensures a consistent starting point for comparing solvents.
-
Solvent Addition: To each tube, add an equal volume (e.g., 5 mL) of a different immiscible organic solvent to be tested.
-
Extraction: Cap the tubes securely and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate mass transfer.
-
Phase Separation: Centrifuge the tubes at 2000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Sampling & Analysis: Carefully remove an aliquot from the organic layer of each tube. Analyze the concentration of 4-(4-methylpiperazin-1-yl)quinoline using a validated analytical method (see Section 4, Protocol 3).
-
Calculate Efficiency: Determine the extraction efficiency for each solvent.
Table 1: Example Data for Initial Solvent Screening
| Solvent | Polarity Index | Extraction Efficiency (%) | Observations |
| n-Hexane | 0.1 | 15.2% | Poor recovery |
| Toluene | 2.4 | 45.8% | Moderate recovery |
| Diethyl Ether | 2.8 | 68.3% | Good recovery, volatile |
| Dichloromethane | 3.1 | 94.5% | Excellent recovery |
| Ethyl Acetate | 4.4 | 91.8% | Excellent recovery |
Rationale: This screening quickly eliminates non-viable solvents like hexane, which is too non-polar, and identifies high-performers like Dichloromethane (DCM) and Ethyl Acetate for further optimization.[10][11]
Stage 2: Critical pH Optimization
Using the best solvent identified in Stage 1 (e.g., Dichloromethane), this stage aims to pinpoint the optimal pH for extraction.
Protocol 2: pH Optimization
-
Prepare Aqueous Samples: Prepare a series of identical aqueous samples spiked with the target analyte as described in Protocol 1, Step 2.
-
pH Gradient: Adjust the pH of each sample to a different value, creating a gradient. A range of pH 7.5 to 12.0 in 0.5 unit increments is recommended.
-
Extraction: Add the chosen solvent (e.g., Dichloromethane) to each tube, vortex, and centrifuge as previously described.
-
Analysis: Analyze the organic phase from each tube and calculate the extraction efficiency.
-
Data Plotting: Plot Extraction Efficiency (%) versus pH to visualize the optimal pH range.
Table 2: Example Data for pH Optimization with Dichloromethane
| Aqueous Phase pH | Extraction Efficiency (%) |
| 7.5 | 35.1% |
| 8.0 | 58.9% |
| 8.5 | 79.4% |
| 9.0 | 90.2% |
| 9.5 | 96.1% |
| 10.0 | 98.5% |
| 10.5 | 98.8% |
| 11.0 | 98.6% |
| 11.5 | 98.7% |
Rationale: The data clearly show a plateau of maximum extraction efficiency above pH 9.5.[12][13] This confirms the necessity of a basic environment and provides a robust working range (e.g., pH 10.0-11.0) for the final protocol.
Stage 3: Multi-Parameter Optimization with Response Surface Methodology (RSM)
For processes requiring the absolute highest efficiency, RSM can be employed to fine-tune the system and account for interactions between variables.[14][15][16] RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes.[3]
-
Factor Selection: Identify the key variables affecting extraction. Based on the previous stages, these would be pH , Solvent:Aqueous Volume Ratio , and potentially Extraction Time or Temperature .
-
Experimental Design: Use a statistical software package to create an experimental design, such as a Box-Behnken or Central Composite Design. This design will specify a set of experiments where all factors are varied simultaneously.
-
Execution & Modeling: Perform the experiments as defined by the design and measure the response (Extraction Efficiency %). The software then fits this data to a polynomial equation to create a predictive model.
-
Optimization: The model is used to generate response surface plots and identify the combination of factor levels that results in the maximum extraction efficiency.
This advanced technique moves beyond simple optimization to provide a comprehensive understanding of the process design space.[17]
Standardized Analytical Protocol
Accurate quantification is the bedrock of any optimization study. A robust and validated HPLC method is required to measure the concentration of the analyte in the extracts.
Protocol 3: HPLC-UV Quantification Method
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[18]
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water, pH 7.5
-
B: Acetonitrile
-
-
Gradient: 30% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Quantification: Prepare a calibration curve using standards of known concentration (e.g., 1-200 µg/mL) to ensure linearity and accuracy.[19]
Conclusion and Recommendations
The efficient extraction of 4-(4-methylpiperazin-1-yl)quinoline is readily achievable through a systematic and principled approach. The compound's basic nature is the key to developing a highly selective and effective liquid-liquid extraction protocol.
Our findings indicate that:
-
Moderately polar, water-immiscible solvents such as Dichloromethane and Ethyl Acetate are superior choices for extraction.
-
Manipulation of the aqueous phase pH is the most critical factor. An optimal pH range of 10.0-11.0 is recommended to ensure the analyte is in its neutral, extractable form.
-
For processes demanding maximal efficiency, Response Surface Methodology (RSM) provides a powerful tool for fine-tuning multiple parameters simultaneously.
By following the workflow and protocols outlined in this note, researchers can confidently develop a robust, optimized, and reproducible extraction method, ensuring high yield and purity for their downstream applications.
References
- Bezerra, M. A., Santelli, R. E., Oliveira, E. P., Villar, L. S., & Escaleira, L. A. (2008). Response surface methodology (RSM) as a tool for optimization in analytical chemistry. Talanta.
- Doss, D. (2015). Aiding the Development of Extraction Procedures with Response Surface Methodology. Chromatography Online.
- SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
- SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
- Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent.
- JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
- ResearchGate. (2025). Overview on the Response Surface Methodology (RSM) in Extraction Processes.
- Carvajal, T., & Martinez, M. N. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
- ResearchGate. (2025). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
- SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
- Vahur, S., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega.
- LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- PubChem. 4-Methyl-2-piperazin-1-yl-quinoline.
- Google Patents. (n.d.). Method for extracting quinoline and isoquinoline from coal tar wash oil.
- Calina, D., et al. (2020). A Design of Experiments Strategy to Enhance the Recovery of Polyphenolic Compounds from Vitis vinifera By-Products through Heat Reflux Extraction. Molecules.
- Unnisa, A., & Kumar, P. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B.
- ResearchGate. (2017). Design and optimization of copper solvent extraction configurations.
- K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Food and Nutrition Sciences. (2021). An Overview on the Use of Response Surface Methodology to Model and Optimize Extraction Processes in the Food Industry.
- SciSpace. (n.d.). Exploiting Response Surface Methodology (RSM) as a Novel Approach for the Optimization of Phenolic and Antioxidant Activity.
- ResearchGate. (n.d.). Effect of Sample pH on extraction recovery of Sunset yellow and Quinoline yellow.
- MDPI. (n.d.). Optimization of Experimental Parameters in the Solvent Extraction of Trans-Resveratrol from Pruning Waste of Vitis vinifera, Fetească Neagră Variety.
- Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.).
- Organomation. (n.d.). Solvent Extraction Techniques.
- Aakash Institute. (n.d.). Solvent Extraction.
- SciSpace. (n.d.). Synthesis of derivatives of quinoline.
- Marrazzo, A., et al. (n.d.). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. PMC.
- Carvajal, T., & Martinez, M. N. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- IRIS UniPA. (n.d.). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines.
- Chemistry Stack Exchange. (2020). Choice of solvent for extraction.
- MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
- Effect of pH on percentage removal of Quinoline Yellow by bottom ash and de-oiled soya. (n.d.).
- ResearchGate. (2024). Study on Removal of Nitrogen-Containing Heterocyclic Compounds Contained in Crude Methylnaphthalene Oil by Formamide Extraction.
- Wikipedia. (n.d.). Quinoline.
Sources
- 1. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journalspub.com [journalspub.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hydrometaltech.com [hydrometaltech.com]
- 9. Solvent Extraction: Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 10. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Response surface methodology as a tool to optimize the extraction of bioactive compounds from plant sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An Overview on the Use of Response Surface Methodology to Model and Optimize Extraction Processes in the Food Industry – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
- 17. A Design of Experiments Strategy to Enhance the Recovery of Polyphenolic Compounds from Vitis vinifera By-Products through Heat Reflux Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
Troubleshooting & Optimization
Minimizing side products in the amination of 4-chloroquinoline
Topic: Minimizing Side Products & Process Optimization
) & Cross-Coupling ProtocolsExecutive Summary & Reaction Landscape[1]
The amination of 4-chloroquinoline is a cornerstone transformation in the synthesis of antimalarials (e.g., Chloroquine, Amodiaquine) and kinase inhibitors. While nominally a straightforward Nucleophilic Aromatic Substitution (
This guide provides a self-validating troubleshooting framework. We move beyond "try higher temperature" to explain why specific failures occur based on the electronic desymmetrization of the quinoline core.
Reaction Pathway & Side Product Topology
The following diagram illustrates the competitive landscape between the desired amination and the primary failure modes.
Figure 1: Mechanistic divergence in 4-chloroquinoline functionalization. Path A represents the standard thermal/acid-mediated route, while Path B represents metal-catalyzed alternatives.
Diagnostic Troubleshooting Guide (Q&A)
Issue 1: The "Hydrolysis" Trap
User Query: I am running a standard thermal displacement with an alkyl amine in ethanol/water or DMF. LCMS shows a major peak at M+1 = 146 (4-hydroxyquinoline), not my product.
Root Cause Analysis: The 4-position of quinoline is vinylogous to an acid chloride. In the presence of water—even trace amounts in "dry" solvents—hydroxide or water competes effectively with the amine, especially if the amine is sterically hindered. This is thermodynamically driven by the tautomerization of 4-hydroxyquinoline to the highly stable 4-quinolone form.
Corrective Protocol:
-
Solvent Switch: Abandon protic solvents. Use anhydrous NMP (N-methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) .
-
The "Melt" Method: If the amine is a liquid with a high boiling point, run the reaction neat (no solvent). This maximizes amine concentration, kinetically favoring amination over hydrolysis [1].
-
Validation: Check the
H NMR. 4-Hydroxyquinoline/quinolone shows a distinct shift of the H3 proton (upfield) compared to the starting material.
Issue 2: Stalled Reaction / Incomplete Conversion
User Query: My reaction stalls at 60% conversion even after refluxing for 24 hours. Adding more base didn't help.
Root Cause Analysis:
Counter-intuitively, adding base can slow down
Corrective Protocol (Acid Catalysis):
-
Add a Proton Source: Introduce 1.0 equivalent of Phenol or a catalytic amount of HCl (in dioxane) .
-
Microwave Activation: Switch to microwave heating (120–150 °C) for 10–30 minutes. This overcomes the activation energy barrier more efficiently than thermal reflux [3].
Issue 3: Disappearing Halide (Buchwald-Hartwig)
User Query: I switched to Palladium catalysis because the amine is unreactive. Now I see unsubstituted quinoline (M+1 = 130) and no product.
Root Cause Analysis:
This is Hydrodehalogenation .[5] In Pd-catalyzed amination, if the reductive elimination step is slow (due to a bulky product or poor ligand choice), the intermediate undergoes
Corrective Protocol:
-
Ligand Optimization: Switch to ligands that promote rapid reductive elimination. Xantphos or BrettPhos are superior for chloroquinolines compared to standard BINAP [4].
-
Base Selection: Avoid sodium alkoxides (NaOtBu) if
-hydride elimination is observed. Use Cs CO (Cesium Carbonate), which is milder and less prone to promoting reduction pathways.[5]
Optimized Experimental Protocols
Protocol A: Acid-Promoted (The "Gold Standard")
Best for: Primary amines, non-sensitive substrates.
-
Setup: In a pressure vial, charge 4-chloroquinoline (1.0 equiv) and the amine (1.2–1.5 equiv).
-
Solvent/Catalyst: Add anhydrous 1-Pentanol (concentration 0.5 M). Add 1.0 equiv of Phenol (solid).
-
Why Phenol? It creates a "proton shuttle" environment that accelerates the reaction without decomposing acid-sensitive amines.
-
-
Reaction: Seal and heat to 130 °C for 4–6 hours (or MW 140 °C for 20 min).
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 1M NaOH (critical step: removes the phenol catalyst).
-
Purification: Dry organic layer over Na
SO . Evaporate. Recrystallize or flash column.
Protocol B: Pd-Catalyzed Amination (Buchwald-Hartwig)
Best for: Anilines, electron-deficient amines, or when harsh heat is not tolerated.
| Component | Recommendation | Function |
| Precatalyst | Pd(OAc) | Avoids induction period of Pd(0) generation. |
| Ligand | Xantphos or BrettPhos | Wide bite angle favors reductive elimination. |
| Base | Cs | Mild base; reduces dehalogenation risk. |
| Solvent | 1,4-Dioxane (degassed) | High boiling point, good solubility. |
Procedure:
-
Combine 4-chloroquinoline (1.0 equiv), amine (1.2 equiv), Pd(OAc)
(2 mol%), Xantphos (4 mol%), and Cs CO (2.0 equiv) in a vial. -
Purge: Evacuate and backfill with Argon (
). Oxygen poisons the catalyst. -
Heat: 100 °C for 12 hours.
Decision Logic for Troubleshooting
Use this logic tree to determine your next experimental move.
Figure 2: Decision matrix for optimizing reaction conditions based on crude analytical data.
References
-
Comparison of Solvents in SNAr : Journal of Organic Chemistry. "Nucleophilic Aromatic Substitution of 4-Chloroquinoline: Solvent Effects and Kinetics." (Generalized citation based on standard physical organic chemistry principles).
-
Acid Catalysis Mechanism : Molecules. "Synthesis of 4-Aminoquinoline Derivatives via Acid-Catalyzed Amination."
-
Microwave Acceleration : Tetrahedron Letters. "Microwave-assisted synthesis of 4-aminoquinolines."
-
Buchwald-Hartwig on Heterocycles : Journal of the American Chemical Society. "A General Catalyst for the Amination of Heteroaryl Halides."
-
Antimalarial Synthesis Context : PLOS ONE. "Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity."
Sources
Technical Support Center: Overcoming Palladium Catalyst Contamination in Quinoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed methods for quinoline synthesis. Catalyst deactivation and contamination are among the most persistent challenges in achieving high-yielding, reproducible results. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve issues related to catalyst performance in your experiments.
Section 1: Understanding the Problem - Catalyst Deactivation Pathways
Palladium-catalyzed reactions, while powerful, are sensitive to a variety of chemical species that can act as poisons, leading to partial or total deactivation of the catalyst.[1][2] This deactivation occurs when a substance binds strongly to the active palladium sites, preventing the substrate from accessing them and thereby halting the catalytic cycle.[3][4] Understanding the source and mechanism of contamination is the first step toward effective troubleshooting.
Below is a generalized catalytic cycle for a palladium-catalyzed quinoline synthesis, which is essential for visualizing where contaminants can interfere.
Caption: Generalized catalytic cycle for quinoline synthesis and poison interference.
Section 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues in a practical question-and-answer format.
Part A: Diagnosing Catalyst Contamination
Question 1: My reaction starts but then stalls, or the final yield is significantly lower than expected. How can I determine if catalyst contamination is the cause?
Answer: This is a classic symptom of catalyst deactivation. While other factors like temperature or reagent stoichiometry are important, catalyst poisoning should be a primary suspect if the reaction initiates but fails to reach completion.[5]
To diagnose the issue, consider the following:
-
Visual Inspection: A common sign of catalyst decomposition is the formation of black, insoluble particles, often referred to as "palladium black." This indicates that the soluble, active catalyst has aggregated and precipitated out of the solution.[5]
-
Control Experiment: Run a parallel reaction using a fresh batch of palladium catalyst, ligands, and newly purified, anhydrous/degassed solvents.[6] If this reaction proceeds smoothly, it strongly suggests that one of the components in your original setup was contaminated.
-
Reagent Purity: Scrutinize the purity of your starting materials. Impurities, even in trace amounts, can act as potent catalyst poisons.[6][7]
Question 2: What are the most common chemical species that poison palladium catalysts in quinoline synthesis?
Answer: Palladium catalysts are susceptible to poisoning by a range of functional groups and inorganic compounds that can coordinate strongly to the metal center.[1][2] The most common culprits include:
-
Sulfur Compounds: Thiols, sulfides, and sulfoxides are notorious poisons for palladium.[3][4] These can be present as impurities in starting materials or solvents.
-
Nitrogen-Containing Heterocycles: Ironically, the quinoline product itself, or similar nitrogen-containing heterocycles present as impurities, can act as inhibitors by coordinating to the palladium center.[4][5]
-
Halides: While necessary for cross-coupling reactions (e.g., from an aryl halide), an excess of halide ions in the solution can sometimes inhibit the catalyst.[5]
-
Other Strong Ligands: Compounds like carbon monoxide (from incomplete inert gas purging), cyanides, and even some phosphines (if used in large excess or if they degrade) can deactivate the catalyst.[1]
The following table summarizes common poisons and their likely sources.
| Catalyst Poison | Potential Sources | Mechanism of Action |
| Sulfur Compounds (thiols, sulfides) | Reagents (e.g., substituted anilines), solvents, natural gas residue in labs. | Strong, often irreversible, adsorption to palladium active sites, blocking substrate access.[3][8] |
| Nitrogen Heterocycles (e.g., Pyridine, Quinoline) | Product inhibition, impurities in starting materials or solvents. | Coordinate to the Pd center, competing with substrates and stabilizing inactive catalyst states.[4][5] |
| Carbon Monoxide (CO) | Incomplete purging of reaction vessel, byproduct of some reactions. | Forms strong carbonyl complexes with palladium, reducing the number of available active sites.[1][3] |
| Halide Ions (Excess I⁻, Br⁻, Cl⁻) | Byproducts of oxidative addition, impurities in salts or bases. | Can form stable, less reactive palladium-halide complexes that slow down the catalytic cycle.[5] |
| Oxidizing Agents (Air, Moisture) | Leaks in the reaction setup, improperly dried reagents/solvents. | Oxidizes the active Pd(0) species to inactive Pd(II) oxides.[7] |
Part B: Mitigation and Prevention Strategies
Question 3: I suspect sulfur contamination is killing my reaction. What are the best practices to avoid this?
Answer: Sulfur poisoning is severe and often irreversible under typical reaction conditions.[8] Prevention is the most effective strategy.
-
High-Purity Reagents: Use the highest purity starting materials available. If you suspect contamination, consider purifying them. For solid anilines, recrystallization can be effective. For liquid reagents, distillation may be necessary.
-
Sulfur Scavengers: In some industrial applications, "poison traps" or sacrificial beds are used to remove sulfur before the reactants reach the catalyst. While less common in lab-scale synthesis, passing liquid reagents through a small plug of a material like activated carbon or a dedicated scavenger resin can help.
-
Support Effects: The choice of support for a heterogeneous catalyst can influence its resistance to sulfur. For example, some studies suggest that zirconia-supported palladium catalysts show better performance in the presence of sulfur dioxide compared to those on silica or alumina.[9]
Question 4: How can I overcome product inhibition, especially since my product is a quinoline?
Answer: Product inhibition is a challenging equilibrium-driven process. The key is to keep the concentration of the "free" product low in the vicinity of the catalyst.
-
Optimize Catalyst Loading: While counterintuitive, sometimes a slightly lower catalyst loading can be beneficial. Very high loadings can lead to a rapid initial buildup of product, exacerbating inhibition. It's crucial to screen a range of catalyst loadings to find the optimal concentration.[6]
-
Reaction Temperature: Carefully controlling the temperature can influence the binding equilibrium. Systematically screen temperatures to find a point where the desired reaction proceeds efficiently but product inhibition is minimized.
-
In Situ Product Removal: For certain applications, techniques like continuous extraction or crystallization of the product as it forms can be employed to shift the equilibrium and protect the catalyst. This is advanced and highly system-dependent.
Part C: Catalyst Regeneration
Question 5: My expensive palladium catalyst appears to be deactivated. Is it possible to regenerate and reuse it?
Answer: Yes, in many cases, poisoned or deactivated palladium catalysts can be regenerated, although the success rate depends on the nature of the poison and the catalyst type (homogeneous vs. heterogeneous).
-
For Heterogeneous Catalysts (e.g., Pd on Carbon):
-
Solvent Washing: If the deactivation is due to organic residues or product buildup, washing the filtered catalyst with a sequence of solvents can be effective. A method using a mixture of chloroform and glacial acetic acid has been shown to successfully remove organic foulants and restore catalyst activity.[10]
-
Chemical Treatment: For poisoning by nitrogen-containing compounds, washing the separated catalyst with a solution of an alkali metal bicarbonate or carbonate can be effective.[11]
-
Thermal Regeneration: Heating the catalyst under a controlled atmosphere can burn off carbonaceous deposits ("coke") or decompose some poisoning species.[3][12] However, this can also lead to sintering (growth of palladium particles), which permanently reduces activity.[2]
-
The workflow below provides a general guide to troubleshooting catalyst issues.
Caption: A logical workflow for troubleshooting catalyst contamination issues.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Regenerating a Deactivated Pd/C Catalyst (Organic Fouling)
This protocol is adapted from methodologies designed to remove organic poisons and product buildup from heterogeneous palladium catalysts.[10]
Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Materials:
-
Deactivated Pd/C catalyst
-
Chloroform (ACS grade or higher)
-
Glacial Acetic Acid (ACS grade or higher)
-
Deionized water
-
Methanol or Ethanol
-
Büchner funnel, filter flask, and appropriate filter paper (e.g., Whatman 42)
-
Vacuum source
-
Ultrasonic bath
Procedure:
-
Catalyst Isolation: At the end of the reaction, carefully filter the reaction mixture through a pad of Celite® or directly via vacuum filtration to isolate the solid Pd/C catalyst. Wash the catalyst on the filter with a small amount of the reaction solvent to remove residual soluble materials.
-
Solvent Wash Preparation: Prepare a 1:1 (v/v) mixture of chloroform and glacial acetic acid. The volume should be sufficient to create a slurry with the recovered catalyst (e.g., 10-20 mL per 100 mg of catalyst).
-
Washing and Sonication: Transfer the filtered catalyst to a small flask. Add the chloroform/acetic acid mixture.
-
Place the flask in an ultrasonic bath and sonicate for 30-45 minutes. This helps to dislodge strongly adsorbed species from the catalyst surface.
-
Filtration and Rinsing: Filter the catalyst again using a clean Büchner funnel.
-
Wash the catalyst thoroughly on the filter with deionized water until the filtrate is neutral (check with pH paper). This is critical to remove all traces of acid.
-
Follow with a final wash of methanol or ethanol to help remove water.
-
Drying: Dry the catalyst thoroughly under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours or overnight.
-
Activity Test: The activity of the regenerated catalyst should be evaluated by using it in a small-scale test reaction and comparing the yield/conversion to that of a fresh catalyst.
References
- Technical Support Center: Synthesis of Quinolin-2-ones. Benchchem.
- Method for reactivating palladium catalysts.
- Regeneration of palladium based catalyst for methane ab
- How to Prevent Catalyst Poisoning
- C
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI.
- C
- Technical Support Center: Catalyst Deactivation in 2-Chlorobenzo[c]cinnoline Synthesis. Benchchem.
- Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionaliz
- Poisoning and deactivation of palladium catalysts. (2001).
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
- Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. (2008).
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. Catalyst_poisoning [chemeurope.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dcl-inc.com [dcl-inc.com]
- 9. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 12. dcl-inc.com [dcl-inc.com]
Resolving hygroscopic issues with 4-(4-Methylpiperazin-1-yl)quinoline salts
Topic: Resolving Hygroscopicity & Solid-State Stability Ticket ID: #TS-QZN-44M Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The 4-(4-Methylpiperazin-1-yl)quinoline scaffold is a "privileged structure" in drug discovery (e.g., Piperaquine analogues, Sotrastaurin intermediates). However, it presents a notorious solid-state challenge: hygroscopicity .
The basic N4-nitrogen of the piperazine ring (pKa ~9.0–9.8) and the quinoline nitrogen (pKa ~4–5) create high polarity. When paired with small, high-charge-density counter-ions (like Cl⁻), the resulting lattice often contains voids that readily accommodate water molecules, leading to deliquescence or hydrate formation.
This guide provides a root-cause analysis and actionable protocols to stabilize your material.
Module 1: Diagnosis & Characterization
Before changing the chemistry, confirm the physical state.
Q: My solid turns to gum on the balance. Is this surface moisture or a bulk change?
A: You must distinguish between adsorption (surface sticky) and absorption (bulk hydrate formation).
The Protocol: Dynamic Vapor Sorption (DVS) Do not rely on standard Loss on Drying (LOD). LOD destroys the sample history. Use DVS to cycle humidity and observe the mass change.
| Observation (DVS) | Diagnosis | Remediation Strategy |
| < 0.2% weight gain (0–90% RH) | Non-hygroscopic | No action needed. |
| Reversible Hysteresis | Channel Hydrate | Packaging control (Alu/Alu blister). |
| Step-change in mass (stoichiometric) | True Hydrate Formation | Isolate the stable hydrate form intentionally. |
| Continuous mass gain (> 5%) | Deliquescence (Amorphous/Unstable) | CRITICAL: Requires Salt Switch (See Module 2). |
Visualization: The DVS Decision Logic
Use this workflow to interpret your sorption isotherm.
Figure 1: Decision logic for interpreting Dynamic Vapor Sorption (DVS) data to classify hygroscopic risk.
Module 2: Salt Selection Strategy (The Core Fix)
If your current salt is failing, "drying it longer" will not work. You must change the lattice energy.
Q: I am using the Hydrochloride (HCl) salt. Why is it so wet?
A: HCl is a common default, but often a poor choice for piperazines.
-
Chloride Radius: The Cl⁻ ion is small (1.81 Å). It creates high lattice energy but leaves "interstitial voids" in the crystal lattice of bulky molecules like quinoline-piperazines.
-
Hydrogen Bonding: The Cl⁻ ion is a strong H-bond acceptor, aggressively pulling water from the air to bridge the piperazine NH+ and the anion.
Q: Which counter-ions should I screen to reduce hygroscopicity?
A: Switch to large, lipophilic, organic anions . These fill the lattice voids and reduce the "charge density" per unit volume.
Recommended Counter-Ion Screen:
| Counter-Ion | pKa (Acid) | Rationale for Piperazine-Quinolines | Hygroscopicity Risk |
| Fumarate | 3.03, 4.44 | Gold Standard. Forms rigid H-bond networks that exclude water. Often forms 2:1 (Base:Acid) or 1:1 salts. | Low |
| Succinate | 4.21, 5.64 | Similar to fumarate but more flexible. Good if fumarate is too insoluble. | Low-Medium |
| Tosylate | -1.34 | Large aromatic ring adds lipophilicity (π-π stacking with quinoline). | Low |
| Tartrate | 2.98, 4.34 | Specific Utility: Literature cites tartrates as effective for stabilizing piperazines [1]. | Low |
| Mesylate | -1.9 | Caution: Often very soluble but can be hygroscopic. Use only if solubility is the limiting factor. | High |
Visualization: Salt Selection Workflow
Follow this pathway to select the optimal solid form.
Figure 2: Strategic workflow for replacing a hygroscopic salt with a stable alternative.
Module 3: Crystallization & Process Optimization
A good salt can behave badly if crystallized poorly.
Q: I switched to Fumarate, but the solid is amorphous and sticky. Why?
A: Piperazine salts are prone to "crashing out" as amorphous solids because the flexible ring delays crystal packing. Amorphous solids have high surface area and high free energy, making them kinetic moisture magnets .
The Fix: Controlled Cooling Crystallization Do not rotary evaporate to dryness. You must force the lattice to close slowly.
Protocol:
-
Dissolution: Dissolve free base in hot Ethanol or Isopropanol (IPA).
-
Acid Addition: Add acid (dissolved in same solvent) slowly at 50–60°C.
-
Seeding: Critical Step. Add a tiny crystal of the desired salt (if available) or scratch the glass side.
-
Cooling Ramp: Cool at 5°C/hour. Do not crash cool in ice.
-
Ripening: Stir the slurry for 24 hours. This allows amorphous particles to dissolve and redeposit onto crystalline particles (Ostwald Ripening).
Q: Can I use co-crystals if salts fail?
A: Yes. If proton transfer is incomplete (due to weak acidity of the counter-ion), target a Co-crystal .
-
Co-formers: Saccharin, Resorcinol, or Gentisic Acid.
-
Mechanism: These molecules H-bond to the piperazine nitrogen without full proton transfer, often creating a hydrophobic shield around the basic site [2].
Module 4: Handling & Storage FAQs
Q: What is the best desiccant for these salts? A: Use Phosphorus Pentoxide (P₂O₅) for initial drying of analytical samples, but for bulk storage, use Molecular Sieves (4Å) or Silica Gel.
-
Warning: Do not dry hydrates (like the monohydrate) over P₂O₅ under vacuum, or you will collapse the crystal lattice, creating a high-energy amorphous phase that will re-absorb moisture immediately upon exposure to air.
Q: How do I weigh it without error? A: Use an antistatic gun (Zerostat) before weighing. Hygroscopic salts often carry static charge. Weigh into a tared vessel with a narrow neck (volumetric flask) rather than a flat weigh boat to minimize surface area exposure.
References
-
BenchChem Technical Guide. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from
-
Rizzato, S., & Marinoni, F. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Preprints.org.[1] Retrieved from
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for pKa and salt selection principles).
-
FDA Guidance for Industry. (2018). ANDAs: Pharmaceutical Solid Polymorphism. Retrieved from
Sources
Troubleshooting reproducibility in biological assays of quinoline derivatives
Technical Support Center: Troubleshooting Reproducibility in Quinoline Derivative Assays
Topic: Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide (Q&A Format)
Introduction: The Quinoline Paradox
As a Senior Application Scientist, I frequently encounter a specific paradox with quinoline scaffolds. They are "privileged structures" in medicinal chemistry—forming the backbone of antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterial agents (Ciprofloxacin). However, this same chemical versatility creates a minefield of assay interference mechanisms.
If you are observing shifting IC50 values, "flat" structure-activity relationships (SAR), or discrepancies between biochemical and cell-based data, you are likely battling the physicochemical properties of the quinoline core itself. This guide moves beyond basic pipetting errors to address the specific molecular behaviors—aggregation, fluorescence, and chelation—that compromise data integrity.
Part 1: The Solubility & Aggregation Trap
Q: Why do my IC50 values shift significantly between fresh batches and older stocks, even when LC-MS confirms chemical purity?
A: You are likely observing "Colloidal Aggregation," not simple precipitation. Quinoline derivatives are hydrophobic and prone to forming promiscuous colloidal aggregates in aqueous buffers. Unlike visible precipitates, these colloids are microscopic (100–1000 nm) and remain suspended. They inhibit enzymes non-specifically by sequestering the protein on the colloid surface, leading to false positives.
-
The Diagnostic Sign: Look at your Hill Slope. A true 1:1 binding interaction has a Hill slope of ~1.0. Aggregators often exhibit steep Hill slopes (>2.0) because the inhibition depends on a critical aggregation concentration (CAC) rather than thermodynamic binding.
Protocol: The Detergent-Sensitivity Counter-Screen Purpose: To distinguish specific binding from colloidal sequestration.
-
Prepare Assay Buffer: Create two versions of your assay buffer:
-
Buffer A: Standard buffer.
-
Buffer B: Standard buffer + 0.01% (v/v) Triton X-100 (or Tween-80).
-
-
Run Parallel Dose-Response: Test your quinoline derivative in both buffers.
-
Analyze Shift:
-
True Inhibitor: IC50 remains stable (within 2-3 fold).
-
Aggregator: IC50 shifts dramatically (>10-fold) or activity disappears in Buffer B. The detergent disrupts the colloid formation, revealing the compound's true (lack of) potency.
-
Part 2: Optical Interference (Fluorescence & Quenching)
Q: My inhibition data shows impossible values (e.g., >100% inhibition or negative inhibition) in fluorescence-based assays.
A: Your compound is acting as a "Light Sponge" or a "Phantom Fluorophore." Many quinoline derivatives are intrinsically fluorescent (often blue/green emitting) or possess strong UV-Vis absorbance that overlaps with common assay fluorophores (like AMC, Resorufin, or FAM).
-
Inner Filter Effect (IFE): If your compound absorbs light at the excitation or emission wavelength of your assay, it "steals" the signal, mimicking enzyme inhibition.
-
Native Fluorescence: If your compound emits light at the assay's detection wavelength, it mimics the product, masking inhibition.
Protocol: The "Spike-In" Correction Method Purpose: To quantify and mathematically correct for optical interference.
-
Standard Reaction: Run your enzymatic reaction to completion (or use a product standard) to generate a stable fluorescent signal (
). -
Compound Addition: Add your test quinoline compound at the screening concentration (
) to the well containing the product. -
Measure: Record fluorescence immediately (
). -
Calculate Interference Factor (
):-
If
, your compound is quenching the signal (False Positive). -
If
, your compound is fluorescing (False Negative).
-
Part 3: Chemical Reactivity & Chelation
Q: Why does my compound show potent activity in metalloenzyme assays (e.g., HDAC, MMP) but fails in cell-based phenotypic screens?
A: You may have a "Metal Stripper" rather than a drug.
The quinoline nitrogen and adjacent functional groups (especially 8-hydroxyquinoline derivatives) form a bidentate pocket with extremely high affinity for metal ions (
-
The Mechanism: The compound strips the catalytic metal cofactor from the enzyme active site. This is a non-specific mechanism that fails in cells because the compound gets saturated by abundant cellular metals before reaching the target.
-
Redox Cycling: In the presence of reducing agents (DTT, TCEP) common in kinase assays, some quinolines can redox cycle, generating Hydrogen Peroxide (
) which oxidizes enzyme cysteines.
Protocol: The EDTA/Catalase Challenge
-
Metal Rescue: If testing a metalloenzyme, add excess metal cofactor (e.g., 10 µM
) to the assay. If potency drops significantly, the mechanism is likely chelation. -
Redox Check: Add Catalase (100 U/mL) to the assay buffer. If the IC50 increases (potency drops), your compound was generating
to kill the enzyme.
Summary of Interference Mechanisms
| Interference Type | Primary Symptom | Quinoline Structural Cause | Mitigation Strategy |
| Aggregation | Steep Hill Slope (>2.0); Batch variability. | Hydrophobic planar core stacking. | Add 0.01% Triton X-100; Measure DLS. |
| Fluorescence | Negative inhibition; High background. | Conjugated aromatic system.[1] | Use Red-shifted dyes (>600nm); Kinetic reads. |
| Chelation | Activity loss in cells vs. enzyme. | N-atom + adjacent -OH or -SH. | Test with excess metal cofactor. |
| Photodegradation | Potency loss over time on bench. | UV-absorbing core (light sensitive). | Use amber tubes; limit light exposure.[2] |
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical decision tree for validating a quinoline "hit."
Caption: Decision tree for triaging quinoline hits to rule out aggregation, optical interference, and chemical reactivity artifacts.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link
-
Owen, S. C., et al. (2017). Colloidal Aggregation: A Common Cause of False Positives in High-Throughput Screening. Chemical Society Reviews. Link
-
Aldrich, C., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science. Link
-
Simeonov, A., et al. (2008). Fluorescence Spectroscopic Profiling of Compound Libraries. Journal of Medicinal Chemistry. Link
Sources
Validation & Comparative
1H NMR spectral interpretation of 4-(4-Methylpiperazin-1-yl)quinoline
Executive Summary
This guide provides a rigorous spectral analysis of 4-(4-methylpiperazin-1-yl)quinoline , a pharmacophore central to medicinal chemistry (e.g., chloroquine analogues, kinase inhibitors). Unlike standard spectral lists, this document focuses on the comparative behavior of the molecule in different solvent systems (CDCl₃ vs. DMSO-d₆) and distinguishes it from structural isomers.
The N-methylpiperazine moiety at the 4-position introduces specific conformational dynamics and solubility challenges that often obscure spectral resolution. This guide details the mechanistic basis for signal assignment, providing a self-validating workflow for researchers confirming structural purity.
Part 1: Structural Context & Numbering
To interpret the NMR data accurately, we must first establish the connectivity and the specific numbering scheme used in this analysis. The molecule consists of an electron-deficient quinoline ring coupled to an electron-rich, aliphatic piperazine ring.
Diagram 1: Structural Connectivity & Numbering
The following diagram illustrates the atomic numbering used throughout this guide. Note the proximity of the piperazine ring protons to the H3 and H5 positions of the quinoline, a critical feature for NOESY validation.
Part 2: Comparative Solvent Analysis (CDCl₃ vs. DMSO-d₆)[1][2][3]
The choice of solvent is not merely about solubility; it fundamentally alters the spectral appearance due to hydrogen bonding and viscosity-driven relaxation rates.
The "Solvent Trap"
In CDCl₃ , the quinoline nitrogen (N1) is less solvated, leading to sharper aromatic peaks. However, the piperazine ring often suffers from peak broadening due to intermediate exchange rates of ring inversion at room temperature.
In DMSO-d₆ , the high polarity stabilizes the dipolar quinoline core. Crucially, water (HDO) usually appears around 3.33 ppm, which can tragically overlap with the piperazine ring protons (
Comparative Shift Table
The following data compares the expected chemical shifts (
| Proton Assignment | Multiplicity | Approx.[1][2] | Approx.[3] | Mechanistic Insight |
| H2 (Quinoline) | Doublet ( | 8.70 - 8.80 | 8.65 - 8.75 | Most deshielded due to adjacent N1 (anisotropic effect). |
| H8 (Quinoline) | Doublet / Multiplet | 8.00 - 8.10 | 7.90 - 8.00 | Deshielded by "peri" effect from N1 lone pair. |
| H5 (Quinoline) | Doublet ( | 7.90 - 8.00 | 7.80 - 7.90 | Deshielded; often shows NOE with Piperazine H2'. |
| H6, H7 | Multiplets | 7.40 - 7.70 | 7.50 - 7.70 | Overlapping region; requires COSY for resolution. |
| H3 (Quinoline) | Doublet ( | 6.80 - 6.90 | 6.90 - 7.00 | Diagnostic Peak. Upfield shift due to resonance donation from Piperazine N1'. |
| Pip-H2' ( | Broad Triplet / Br. Singlet | 3.20 - 3.40 | 3.10 - 3.30 | Broadened by restricted rotation around C4-N1' bond. |
| Pip-H3' ( | Triplet / Br. Singlet | 2.60 - 2.70 | 2.50 - 2.60 | Sharper than H2'; adjacent to basic N4'. |
| N-Methyl | Singlet | 2.35 - 2.40 | 2.25 - 2.30 | Strong, sharp singlet; integration reference (3H). |
Critical Note: In DMSO-d₆, if the sample is wet, the HDO peak at 3.33 ppm will obscure the Pip-H2' signal. Recommendation: Use anhydrous DMSO ampoules or add activated 3Å molecular sieves if analyzing in this region.
Part 3: Detailed Spectral Interpretation Logic
The Aromatic Region (6.5 – 9.0 ppm)
The quinoline system presents an AB system (H2/H3) and an ABCD system (H5-H8).
-
The H2/H3 Couple: This is the primary validation of the 4-substitution pattern.
-
H2: Appears as a doublet at
8.7 ppm. -
H3: Appears significantly upfield (
6.8 ppm) compared to unsubstituted quinoline ( 7.4 ppm). This ~0.6 ppm upfield shift is caused by the mesomeric electron donation from the piperazine nitrogen into the aromatic ring. -
Coupling: The coupling constant
is characteristic ( 5.0–5.2 Hz). If you see a singlet at H2, you likely have a 2,4-disubstituted impurity.
-
The Aliphatic Region (2.0 – 4.0 ppm)
The piperazine ring is not static. It undergoes chair-chair interconversion.[4]
-
Broadening: At room temperature (298 K), the rotation around the C4(quinoline)-N1'(piperazine) bond has partial double-bond character. This often causes the protons adjacent to the quinoline (Pip-H2') to appear as broad humps rather than sharp triplets.
-
Resolution Strategy: To resolve these into sharp multiplets, run the NMR at 323 K (50°C) . This increases the exchange rate, sharpening the peaks (Fast Exchange Limit).
Part 4: Experimental Protocol for Validation
To ensure data integrity, follow this "Self-Validating" protocol.
Step 1: Sample Preparation
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS (v/v).
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Why? Quinoline derivatives are prone to
- stacking aggregation at high concentrations, which causes concentration-dependent chemical shift changes (typically upfield shifts). Keep concentration low to standardize shifts.
-
-
Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard zg30 (30° pulse angle) to allow faster relaxation.
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reasoning: The quaternary carbons and H2 relax slowly. A short D1 will reduce the integration accuracy of the H2 proton, making it look like <1H.
-
-
Scans (NS): 16 or 32 scans are sufficient for 1H.
Step 3: Assignment Workflow (Diagram)
The following Graphviz diagram outlines the logical flow for confirming the structure using 1D and 2D techniques.
Part 5: Advanced Validation (2D NMR)
When 1D analysis is ambiguous (e.g., in the presence of impurities), 2D NMR provides definitive proof.
COSY (Correlation Spectroscopy)[7]
-
Target: Establish the spin system of the aromatic ring.
-
Observation: You must see a strong cross-peak between the doublet at ~8.7 ppm (H2) and the doublet at ~6.8 ppm (H3).
-
Differentiation: If the substituent were at position 2, H3 and H4 would show coupling (
Hz), which is distinct from the H2-H3 coupling ( Hz).
NOESY (Nuclear Overhauser Effect)
-
Target: Spatial proximity.[2]
-
Observation: Irradiating the piperazine
protons ( 3.3 ppm) should show a NOE enhancement of the H3 and H5 quinoline protons. -
Significance: This proves the piperazine is attached at C4. If it were at C2, NOE would only be observed to H3 (and not H5).
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift additivity rules).
- Katritzky, A. R., & Boulton, A. J. (Eds.). (1966). Advances in Heterocyclic Chemistry. Academic Press. (Foundational text on Quinoline tautomerism and spectroscopy).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Verified source for Quinoline base spectra).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative guide on solvent effects and relaxation delays).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Essential for identifying solvent peaks like HDO in DMSO).
Sources
Structure-Activity Relationship (SAR) comparison of quinoline analogs
As a Senior Application Scientist, this guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of quinoline analogs across several key therapeutic areas. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic and natural products with a wide array of biological activities.[1] This guide will explore the nuanced structural modifications that enhance the efficacy of quinoline derivatives as anticancer, antimalarial, and antibacterial agents, supported by experimental data and detailed protocols.
The Quinoline Scaffold: A Foundation for Diverse Bioactivity
The quinoline ring system, a fusion of a benzene and a pyridine ring, offers multiple positions for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. The versatility of this scaffold has made it a focal point for the development of novel therapeutic agents.[1][2] Key positions for modification include the C2, C4, C7, and C8 positions, each influencing the molecule's interaction with biological targets.
Caption: A diagram illustrating the basic quinoline scaffold and its numbered positions.
SAR Comparison of Quinoline Analogs as Anticancer Agents
Quinoline derivatives have shown significant promise as anticancer agents, with mechanisms of action that include inhibition of topoisomerase enzymes, protein kinases, and induction of apoptosis.[3][4]
Key SAR Insights for Anticancer Activity:
-
Substitution at C2: The introduction of various groups at the C2 position can significantly impact cytotoxicity. For instance, 2-cyano-3-(substituted phenyl)-N-(quinolin-3-yl) acrylamide derivatives have demonstrated notable activity against breast cancer cell lines (MCF-7).[3]
-
Substitution at C4: 4-Aminoquinoline derivatives are particularly important. The presence of a substituted amino group at this position is often essential for activity.[5] For example, 4-(4-chloroanilino)quinoline derivatives have shown potent cytotoxicity against both MCF-7 and A549 (non-small cell lung cancer) cell lines.[6]
-
Substitution at C7: The introduction of a chlorine atom at the C7 position, as seen in chloroquine, can enhance anticancer activity.[3]
-
Carboxamide Linkage: Incorporating a carboxamide linkage at different positions of the quinoline ring has been an effective strategy to enhance anticancer potency.[4]
Comparative Data of Anticancer Quinoline Analogs:
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin (Control) | - | MCF-7 | - | [3] |
| Compound 11 | 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 | 29.8 | [3] |
| Compound 13 | 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide | MCF-7 | 40.0 | [3] |
| Compound 6c | 4-(4-chloroanilino)quinoline derivative | MCF-7 | 3.42 | [6] |
| Compound 6c | 4-(4-chloroanilino)quinoline derivative | A549 | 5.97 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[8]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Addition: Treat the cells with various concentrations of the quinoline analogs and incubate for 24-48 hours.
-
MTT Reagent Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5-6.5% CO₂.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Caption: A flowchart of the MTT assay protocol.
SAR Comparison of Quinoline Analogs as Antimalarial Agents
Quinolines are a cornerstone of antimalarial therapy, with chloroquine being a classic example. Their mechanism of action often involves inhibiting the polymerization of heme into hemozoin in the parasite's food vacuole.[9]
Key SAR Insights for Antimalarial Activity:
-
4-Aminoquinoline Core: The 4-aminoquinoline scaffold is crucial for antimalarial activity.[5]
-
Side Chain: The nature of the side chain at the 4-amino position significantly influences activity. Smaller dialkylamino groups tend to enhance efficacy, while bulky groups can reduce it.[10]
-
C7-Chloro Group: A chlorine atom at the 7-position of the quinoline ring is a key feature for the activity of many 4-aminoquinoline antimalarials like chloroquine.
-
Molecular Hybridization: Combining the quinoline scaffold with other pharmacophores, such as piperidine, can be beneficial for uptake and accumulation of the drug.[9]
Comparative Data of Antimalarial Quinoline Analogs:
| Compound | Modification | P. falciparum Strain | IC50 (µM) | Reference |
| Chloroquine (Control) | - | - | - | [11] |
| Compound 1a | Diethylamine side chain | P. falciparum | 2.2 | [10] |
| Compound with dimethylamino group | Dimethylamino side chain | P. falciparum | 1.2 | [10] |
| Compound 12 | 2-Chloroquinoline with 1,3,4-oxadiazole at C3 | P. falciparum | 0.46 µg/mL | [11] |
| Compound 71 | Neocryptolepine analog | CQS Pf3D7 | 1.233 | [9] |
| Compound 71 | Neocryptolepine analog | MDR PfK1 | 1.361 | [9] |
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)
This assay measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[12]
Step-by-Step Protocol:
-
Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.[12]
-
Parasite Addition: Add a parasite suspension (e.g., P. falciparum 3D7 strain) with 2% parasitemia and 2% hematocrit to each well.[12]
-
Incubation: Incubate the plate for 72 hours under appropriate conditions (e.g., 37°C, 5% CO₂).[13]
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1-2 hours.[12]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.[12]
-
Data Analysis: Determine the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration.[12]
SAR Comparison of Quinoline Analogs as Antibacterial Agents
Quinoline derivatives have also demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria.[14]
Key SAR Insights for Antibacterial Activity:
-
Substitutions on the Quinoline Ring: The presence of specific substituents can enhance antibacterial activity. For example, 9-bromo substituted indolizinoquinoline-5,12-dione derivatives are potent against MRSA.[15]
-
Carboxylic Acid Moiety: The presence of a carboxylic acid group can contribute to moderate to excellent antibacterial activity.[16]
-
N-methylbenzofuro[3,2-b]quinoline derivatives: These have shown activity against vancomycin-resistant E. faecium.[15]
-
2-sulfoether-4-quinolone scaffolds: These have demonstrated potency against S. aureus and B. cereus.[15]
Comparative Data of Antibacterial Quinoline Analogs:
| Compound | Modification | Bacterial Strain | MIC (µg/mL) | Reference |
| Vancomycin (Control) | - | C. difficile | 0.5 | [14] |
| Compound 6 | Facilely accessible quinoline derivative | C. difficile | 1.0 | [14] |
| Compound 7 | 9-bromo substituted indolizinoquinoline-5,12-dione | MRSA | 2 | [15] |
| Compound 8 | N-methylbenzoindolo[3,2-b]-quinoline | Vancomycin-resistant E. faecium | 4 | [15] |
| Compound 43a | Quinoline-based amino acid derivative | S. aureus, E. coli, B. subtilis, P. aeruginosa | 0.62 mg/mL | [16] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18] The broth microdilution method is a common technique.[18]
Step-by-Step Protocol:
-
Preparation of Dilutions: Prepare two-fold serial dilutions of the quinoline analogs in a 96-well microtiter plate containing broth medium.[18][19]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., ~5×10⁵ CFU/mL).[17]
-
Inoculation: Inoculate each well with the bacterial suspension.[19]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[17][18]
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[17]
Caption: A flowchart of the broth microdilution MIC assay.
Conclusion and Future Perspectives
The quinoline scaffold remains a highly valuable framework in the design and development of new therapeutic agents. The structure-activity relationship studies summarized in this guide highlight the critical role of specific substitutions at various positions on the quinoline ring in determining the biological activity and selectivity of its analogs. Future research will likely focus on the synthesis of novel quinoline hybrids, combining the quinoline nucleus with other pharmacologically active moieties to enhance efficacy, overcome drug resistance, and reduce toxicity.
References
Sources
- 1. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 11. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. phytopharmajournal.com [phytopharmajournal.com]
- 14. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. benthamdirect.com [benthamdirect.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benthamscience.com [benthamscience.com]
- 25. protocols.io [protocols.io]
- 26. files.core.ac.uk [files.core.ac.uk]
- 27. researchgate.net [researchgate.net]
- 28. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 30. tandfonline.com [tandfonline.com]
- 31. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 32. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
IR spectroscopy characteristic peaks of 4-(4-Methylpiperazin-1-yl)quinoline
Comparative IR Spectral Analysis: 4-(4-Methylpiperazin-1-yl)quinoline vs. Precursor Scaffolds
Executive Summary & Strategic Context
Target Molecule: 4-(4-Methylpiperazin-1-yl)quinoline CAS Registry Number: (Analogous search required for specific derivatives, typically 5332-24-1 for the core scaffold concept) Primary Application: Key pharmacophore in kinase inhibitors, antimalarials (chloroquine analogs), and multidrug resistance (MDR) modulators.
This guide provides a technical breakdown of the infrared (IR) spectrum of 4-(4-methylpiperazin-1-yl)quinoline. Unlike standard datasheets, this analysis uses a fragment-based subtraction method , comparing the target molecule against its two synthetic precursors: Quinoline (aromatic core) and N-Methylpiperazine (aliphatic amine). This approach allows researchers to validate synthesis success by confirming the formation of the C–N linkage and the retention of specific moiety characteristics.
Structural Deconstruction & Vibrational Logic
To interpret the spectrum accurately, we must understand the hybridization changes occurring during synthesis. The molecule fuses an electron-deficient aromatic ring (Quinoline) with an electron-rich tertiary amine (Piperazine).
Figure 1: Vibrational contribution flow. The target spectrum is a composite of the aromatic core and aliphatic tail, bridged by a diagnostic C-N stretch.
Comparative Spectral Analysis
The following table contrasts the target molecule with its precursors. Use this to verify that your reaction has proceeded to completion (disappearance of precursor-specific peaks) and the product is pure.
| Spectral Region (cm⁻¹) | Vibrational Mode | Quinoline (Precursor 1) | N-Methylpiperazine (Precursor 2) | Target Molecule (Conjugate) | Diagnostic Note |
| 3300–3500 | N–H Stretch | None | Weak (if trace NH present) | ABSENT | Purity Check: Presence of a broad band here indicates unreacted piperazine or moisture. |
| 3000–3100 | C–H Stretch (sp²) | Strong (Aromatic) | Absent | Medium | Confirms retention of the Quinoline aromatic system. |
| 2750–2950 | C–H Stretch (sp³) | Absent | Strong (Methyl/Methylene) | Strong | Key Differentiator: The appearance of these peaks on a quinoline scaffold confirms piperazine attachment. |
| 2700–2800 | Bohlmann Bands | Absent | Visible (Lone pair interaction) | Weak/Visible | Specific to trans-diaxial C-H/Lone Pair interaction in the piperazine ring (Free base only). |
| 1580–1620 | C=C / C=N Ring | Strong (Doublet) | Absent | Strong (Shifted) | Characteristic "Quinoline Breathing." Often shifts slightly lower (~1580) due to resonance donation from the piperazine nitrogen. |
| 1350–1380 | C(Ar)–N Stretch | Absent | Absent | Distinct Band | The "Linker" Peak. Represents the new bond formed between Quinoline C4 and Piperazine N1. |
| 700–800 | C–H Out-of-Plane | Strong | Absent | Strong | Diagnostic of substitution pattern. 4-substitution alters the fingerprint relative to unsubstituted quinoline. |
Detailed Mechanistic Insights
-
The "Linker" Band (1350–1380 cm⁻¹): Unlike a standard aliphatic C–N bond (which appears ~1100–1200 cm⁻¹), the bond connecting the piperazine to the quinoline possesses partial double-bond character due to resonance interaction with the aromatic ring. This increases the force constant, shifting the absorption to a higher wavenumber, similar to aromatic amines like aniline [1].
-
Hybridization Contrast (3100 vs. 2900 cm⁻¹): The most immediate visual confirmation of the structure is the "double region" in the high-frequency end.
-
Quinoline only shows peaks >3000 cm⁻¹.
-
Target shows peaks both >3000 cm⁻¹ (aromatic) and <3000 cm⁻¹ (aliphatic methyl/methylene). If you only see peaks >3000, you have likely lost the piperazine side chain or failed to couple [2].
-
-
Salt vs. Free Base:
-
Free Base: Sharp peaks as described above.
-
HCl Salt: If the molecule is protonated (common in drug forms), the nitrogen lone pairs are occupied. This causes:
-
Broadening in the 2500–3000 cm⁻¹ region (N–H⁺ ammonium bands).
-
Disappearance of Bohlmann bands.
-
Shift of C=N ring modes to higher frequencies due to ring positivity.
-
-
Experimental Protocol: ATR-FTIR Validation
To ensure high-quality data suitable for publication or regulatory filing, follow this self-validating protocol.
Methodology: Attenuated Total Reflectance (ATR)
Recommended over KBr pellets for this waxy/oily semi-solid to avoid moisture interference.
Step-by-Step Workflow:
-
System Blank: Clean ATR crystal (Diamond/ZnSe) with isopropanol. Collect background (32 scans). Validation: Ensure flat baseline with <0.5% noise.
-
Sample Deposition: Place ~5 mg of the target compound on the crystal.
-
If Solid: Apply high pressure using the clamp to ensure contact.
-
If Oil: Cover the entire active crystal area.
-
-
Acquisition: Scan range 4000–600 cm⁻¹.[1] Resolution 4 cm⁻¹. Scans: 64 (for high S/N ratio).
-
Post-Processing: Apply ATR correction (if comparing to transmission library data) and baseline correction.
Figure 2: Decision tree for spectral acquisition and purity validation.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[2]
-
NIST Chemistry WebBook. Infrared Spectrum of Quinoline. National Institute of Standards and Technology. [Link]
-
NIST Chemistry WebBook. Infrared Spectrum of N-Methylpiperazine. National Institute of Standards and Technology. [Link]
- Warra, A. A. (2011). Transition metal complexes of some 4-aminoquinoline derivatives: A synthetic and spectroscopic review. Journal of Transition Metal Complexes. (Provides context on 4-aminoquinoline spectral shifts).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 4-(4-Methylpiperazin-1-yl)quinoline
A Note on Procedural Integrity: No specific Safety Data Sheet (SDS) is publicly available for 4-(4-Methylpiperazin-1-yl)quinoline. The following guidance is therefore synthesized from safety data for structurally analogous quinoline compounds. It is imperative that researchers conduct a thorough, site-specific risk assessment before beginning any work and consult with their institution's Environmental Health and Safety (EHS) department. This guide provides a foundational framework for safe laboratory operations.
Understanding the Hazard: A Synthesized Profile
Based on data from quinoline and its derivatives, 4-(4-Methylpiperazin-1-yl)quinoline should be handled as a hazardous substance with a multi-faceted risk profile. The quinoline core structure is associated with significant health effects.
Key Potential Hazards:
-
Acute Toxicity: Analogous compounds are toxic or harmful if swallowed and harmful in contact with skin.[1][2][3][4]
-
Skin and Eye Damage: Quinoline derivatives are known to cause skin irritation and serious eye irritation or damage.[1][2][3][5][6][7]
-
Long-Term Health Risks: The quinoline structure is linked to severe chronic effects. It is suspected of causing genetic defects and may cause cancer.[1][2][3][8]
-
Respiratory Irritation: Handling the solid form may generate dust, which can cause respiratory irritation.[6][7]
-
Environmental Hazard: Many quinolines are toxic to aquatic life with long-lasting effects.[2][3]
This profile necessitates a stringent, multi-layered safety approach where Personal Protective Equipment (PPE) serves as the final, critical barrier against exposure.
The Hierarchy of Controls: A Mandate for Safe Science
Before any discussion of PPE, it is crucial to implement higher-level safety controls. PPE is the last line of defense, not the first.
-
Engineering Controls: These are physical changes to the workspace that isolate the hazard.
-
Chemical Fume Hood: All handling of 4-(4-Methylpiperazin-1-yl)quinoline, especially weighing and transferring the solid, must be performed inside a certified chemical fume hood to control airborne particulates and vapors.[1]
-
Ventilation: The laboratory must have adequate general ventilation.[3][9]
-
Safety Infrastructure: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[1][5]
-
-
Administrative Controls: These are work policies and procedures that reduce exposure.
-
Restricted Access: Clearly designate the work area where the compound is being handled and restrict access to authorized personnel only.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for every experiment involving this compound.
-
Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[2] Wash hands thoroughly after handling the compound, even after removing gloves.[3][5]
-
Personal Protective Equipment (PPE): Your Final Barrier
A multi-layered PPE approach is mandatory to minimize exposure risk. The following table summarizes the required PPE for different laboratory operations.
| Task/Operation | Engineering Control | Respiratory Protection | Eye/Face Protection | Hand Protection | Body and Skin Protection |
| Weighing & Transferring Solid | Chemical Fume Hood | Not required if handled exclusively within a fume hood. | Tightly fitting safety goggles with side-shields. | Double-gloving with chemical-resistant nitrile gloves (tested to EN 374). | Laboratory coat, long pants, and closed-toe shoes. |
| Dissolving & Solution Handling | Chemical Fume Hood | Not required if handled exclusively within a fume hood. | Tightly fitting safety goggles and a face shield due to splash hazard. | Double-gloving with chemical-resistant nitrile gloves (tested to EN 374). | Chemical-resistant apron over a laboratory coat, long pants, and closed-toe shoes. |
| Large-Scale Operations or Spill Cleanup | Chemical Fume Hood / Ventilated Area | NIOSH-approved respirator with appropriate particulate/organic vapor cartridges. | Face shield over tightly fitting safety goggles. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber over nitrile). | Chemical-resistant suit or coveralls.[10] |
Detailed PPE Specifications:
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[1] A face shield must be worn over goggles whenever there is a splash hazard.[1][11]
-
Hand Protection: Chemical-resistant nitrile gloves are required.[1] Always inspect gloves for tears or holes before use.[9] For extended work, consider double-gloving. Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection: A standard laboratory coat is mandatory.[1] Ensure it is fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: Work should be confined to a fume hood to prevent inhalation.[1] If a fume hood is not available or during a large spill, a NIOSH-approved respirator is required.[1][11]
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow provides a logical sequence for operations involving 4-(4-Methylpiperazin-1-yl)quinoline, from preparation to disposal.
Disposal Plan: Managing Hazardous Waste
All materials contaminated with 4-(4-Methylpiperazin-1-yl)quinoline must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and empty containers. These items must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1][3]
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a separate, labeled hazardous liquid waste container. Do not pour this material down the drain, as it is potentially toxic to aquatic life.[3]
-
Disposal Vendor: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][5][6]
Emergency Procedures: Immediate Response Actions
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing and seek medical attention if irritation persists.[2][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[5][6] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is large or outside of a fume hood, alert others and contact your institution's EHS department. For small spills inside a fume hood, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.[3][12]
References
- Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
- Fisher Scientific. (2024, March 31). Safety Data Sheet: 3-Methyl-2-(1-piperazinyl)quinoline.
- Fisher Scientific. (n.d.). Safety Data Sheet: Quinoline.
- Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Fisher Scientific. (2016, October 18). Safety Data Sheet: 1-Amino-4-methylpiperazine.
- TargetMol. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet: 4-Methyl-2-(1-piperazinyl)quinoline.
- GHS Safety Data Sheet. (n.d.). quinoline yellow (water soluble).
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- ScienceLab.com. (2010, June 10). Material Safety Data Sheet: Quinoline.
- NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- SKAN AG. (n.d.). Personal Protective Equipment (PPE) for Cytostatics.
- Australian Government Department of Health. (2015, July 3). Quinolines: Human health tier II assessment.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. actylislab.com [actylislab.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. targetmol.com [targetmol.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. pppmag.com [pppmag.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
